Thieno[2,3-c]furan-4,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10055. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]furan-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O3S/c7-5-3-1-2-10-4(3)6(8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDKFEIEZJGDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278780 | |
| Record name | thieno[2,3-c]furan-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-83-6 | |
| Record name | 6007-83-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thieno[2,3-c]furan-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Thiophenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Thieno[2,3-c]furan-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thieno[2,3-c]furan-4,6-dione, also known as 2,3-Thiophenedicarboxylic Anhydride, is a heterocyclic organic compound. Its rigid, planar structure and reactive anhydride group make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound and its derivatives.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₆H₂O₃S.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6007-83-6 | [1][2] |
| Molecular Formula | C₆H₂O₃S | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Synonym | 2,3-Thiophenedicarboxylic Anhydride | [2] |
| Topological Polar Surface Area | 71.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Purity | ≥98% (commercially available) | [2] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |
Synthesis and Reactivity
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, it is known to be synthesized from precursors such as 2,3-thiophenedicarboxylic acid. The anhydride is formed through a dehydration reaction, a common method for producing cyclic anhydrides from dicarboxylic acids.
The reactivity of this compound is primarily centered around the anhydride functional group. This group is susceptible to nucleophilic attack, allowing for the opening of the furanone ring and the formation of a variety of derivatives. This reactivity is key to its utility as a building block in organic synthesis.
Logical Relationship: Role as a Synthetic Precursor
The primary role of this compound in research and development is as a starting material for the synthesis of more complex heterocyclic systems. The following diagram illustrates this general synthetic workflow.
Caption: Synthetic utility of this compound as a precursor.
Applications in Materials Science
This compound serves as a building block for advanced materials, including:
-
Covalent Organic Frameworks (COFs): The rigid structure of this compound makes it a suitable linker for the construction of porous, crystalline COFs with potential applications in gas storage and catalysis.[2]
-
Small Molecule Semiconductors: It is used in the synthesis of novel organic semiconductors for applications in electronic devices.[2]
Relevance in Drug Discovery and Medicinal Chemistry
While this compound itself is not widely reported as a biologically active agent, its derivatives, particularly those with fused pyrimidine and pyridine rings, have garnered significant interest in drug discovery.
Thieno[2,3-d]pyrimidine Derivatives: A variety of Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities. These compounds have shown potential as:
-
Anticancer Agents: Certain derivatives have demonstrated inhibitory effects on breast cancer cell lines, such as MDA-MB-231.[3] Some have also been investigated as tyrosine kinase inhibitors and inducers of apoptosis and autophagy in cancer cells.
-
Enzyme Inhibitors: A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome tautomerase (MIF2), an enzyme implicated in cancer, and was shown to suppress the proliferation of non-small cell lung cancer cells.
Thieno[2,3-c]pyridine Derivatives: The Thieno[2,3-c]pyridine scaffold is present in several pharmaceutical agents and is associated with a range of biological activities, including:
-
Anticoagulant Properties
-
Antitumor and Anticancer Effects
-
Kinase Inhibition
The synthesis of these derivatives often involves a multi-step process where a thiophene-based precursor, which can be derived from this compound, undergoes cyclization to form the fused pyridine or pyrimidine ring.
Experimental Protocols for Derivative Synthesis
While a specific protocol for the synthesis of the title compound is not detailed in the searched literature, the following are examples of experimental procedures for the synthesis of related, biologically relevant derivatives.
Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile: [3]
-
To a 50 mL round-bottom flask, add pyrantel (1.00 g, 10 mmol), sulfur (0.32 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (10 mL).
-
Slowly introduce triethylamine (1.01 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress with TLC.
-
Upon completion, filter the reaction mixture.
-
Wash the filter cake with ethanol to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the light pink product.
Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide: [3]
-
To a 30 mL microwave tube, add 2-amino-4,1-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1.80 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.11 mL, 25 mmol), and a magnetic stirrer.
-
Set the reaction temperature to 10°C, the reaction time to 10 minutes, and the microwave power to 200 W.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of ice water and filter to collect the product.
Safety and Handling
This compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2).[1] Standard laboratory safety precautions should be taken when handling this compound:
-
Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Handling: Wash hands thoroughly after handling.[1]
-
First Aid (Skin Contact): If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel materials and pharmaceuticals. Its utility lies in its reactive anhydride functionality, which allows for its incorporation into a wide range of more complex molecular architectures. While the biological profile of the title compound itself is not extensively studied, its derivatives, particularly the Thieno[2,3-d]pyrimidines and Thieno[2,3-c]pyridines, are areas of active research in drug discovery, with promising results in oncology and other therapeutic areas. Further research into the synthesis and applications of this compound is likely to yield new advancements in both materials science and medicinal chemistry.
References
An In-depth Technical Guide on Thieno[2,3-c]furan-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-c]furan-4,6-dione, also known as 2,3-thiophenedicarboxylic anhydride, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and reactive anhydride functionality make it a versatile building block for the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its role as a precursor in the development of biologically active compounds.
Chemical Structure and Properties
This compound is a fused bicyclic system consisting of a thiophene ring and a furan-2,5-dione ring. The IUPAC name for this compound is this compound[1][2].
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂O₃S | [3][4] |
| Molecular Weight | 154.14 g/mol | [3][4] |
| CAS Number | 6007-83-6 | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 142 °C | |
| Topological Polar Surface Area (TPSA) | 71.6 Ų | [1] |
| logP | 1.0587 | [4] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [4] |
| Synonyms | 2,3-Thiophenedicarboxylic anhydride | [4] |
Spectroscopic Data
1.2.1. Infrared (IR) Spectroscopy
As a cyclic anhydride, this compound is expected to exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For unsaturated cyclic anhydrides, these peaks typically appear in the regions of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹[5]. A strong C-O-C stretching band is also expected between 1300 and 1000 cm⁻¹[5]. The thiophene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1400 cm⁻¹ region.
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The thiophene ring contains two protons. Due to the electron-withdrawing nature of the anhydride group, these protons are expected to appear as doublets in the downfield region of the spectrum, likely between 7.0 and 8.0 ppm.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The two carbonyl carbons of the anhydride group are expected to have chemical shifts in the range of 160-175 ppm. The four carbons of the thiophene ring will appear in the aromatic region (120-150 ppm).
1.2.3. Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154. Fragmentation may involve the loss of CO and CO₂ from the anhydride moiety.
Synthesis and Reactivity
Synthesis
The most common method for the synthesis of this compound is the dehydration of thiophene-2,3-dicarboxylic acid. This can be achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.
Experimental Protocol: Synthesis of this compound
-
Reactants: Thiophene-2,3-dicarboxylic acid and acetic anhydride.
-
Procedure:
-
A mixture of thiophene-2,3-dicarboxylic acid and an excess of acetic anhydride is heated at reflux.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., a mixture of toluene and hexane) to yield this compound as a crystalline solid.
-
Reactivity
The anhydride functional group in this compound is susceptible to nucleophilic attack. This reactivity allows for the opening of the furan-dione ring and the formation of a variety of derivatives. Common nucleophiles that react with anhydrides include amines, alcohols, and water.
Role in Drug Development and Medicinal Chemistry
While this compound itself is not known to have significant biological activity, it serves as a valuable intermediate for the synthesis of more complex heterocyclic systems with therapeutic potential. Of particular note is its potential as a precursor for thieno[2,3-d]pyrimidine derivatives.
Thieno[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. These derivatives have been investigated for various biological activities, including:
-
Anticancer agents: Certain thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against various kinases, which are often dysregulated in cancer[6][7].
-
Anti-inflammatory agents
-
Antimicrobial agents
The synthesis of thieno[2,3-d]pyrimidine derivatives can potentially be achieved through the reaction of this compound with appropriate nitrogen-containing nucleophiles. For example, reaction with an amine would open the anhydride ring to form an amide and a carboxylic acid, which could then be cyclized to form the pyrimidine ring.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature implicating this compound in any specific biological signaling pathways. The biological activities reported are associated with its more complex derivatives, such as the thieno[2,3-d]pyrimidines, which are known to target various kinases and other enzymes involved in cell signaling cascades related to cancer and inflammation. Further research is required to explore any intrinsic biological effects of the core this compound structure.
Conclusion
This compound is a valuable and reactive heterocyclic compound with significant potential as a building block in organic synthesis. While its own biological activity profile is not well-characterized, its role as a precursor to medicinally important scaffolds like thieno[2,3-d]pyrimidines makes it a compound of high interest for researchers in drug discovery and development. The straightforward synthesis and the reactivity of the anhydride moiety provide a versatile platform for the generation of diverse molecular architectures for further investigation. Future studies are warranted to fully elucidate the spectroscopic properties and explore the synthetic utility of this compound in creating novel therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. 2,3-THIOPHENEDICARBOXYLIC ANHYDRIDE | 6007-83-6 [sigmaaldrich.com]
- 3. FTIR [terpconnect.umd.edu]
- 4. 2,5-Thiophenedicarboxylic acid(4282-31-9) 13C NMR spectrum [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Thieno[2,3-c]furan-4,6-dione (CAS Number: 6007-83-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-c]furan-4,6-dione, also known as 2,3-thiophenedicarboxylic anhydride, is a heterocyclic compound with the CAS number 6007-83-6. This molecule serves as a pivotal building block in the synthesis of a variety of more complex chemical structures, particularly in the fields of materials science and medicinal chemistry. Its fused thiophene and furan ring system, incorporating a cyclic anhydride, offers a reactive core for the development of novel compounds. Notably, it is a key precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds that has demonstrated significant potential in drug discovery, exhibiting a range of biological activities including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, highlighting its importance as a versatile scaffold in chemical and pharmaceutical research.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its core structure consists of a thiophene ring fused to a furan-2,5-dione ring. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6007-83-6 | [2][3][4] |
| Molecular Formula | C₆H₂O₃S | [2][3][4] |
| Molecular Weight | 154.14 g/mol | [2][3][4] |
| Melting Point | 137-138 °C | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% (Commercially available) | [2][3] |
| Storage | 4°C, sealed storage, away from moisture | [2][3] |
| Topological Polar Surface Area (TPSA) | 71.6 Ų | [4] |
| logP (predicted) | 1.0587 | [2][3] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Rotatable Bond Count | 0 | [2][3] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene derivative. The general workflow involves the creation of 2,3-thiophenedicarboxylic acid, followed by its cyclization to form the anhydride.
Experimental Protocols
Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid [5]
-
To a stirred solution of 3-methoxymethyl-2-thenoic acid (16 g, 0.1 mol) in 500 ml of 10% sodium hydroxide (NaOH) solution, add potassium permanganate (30 g, 0.2 mol).
-
Stir the mixture at 50°C for 1 hour.
-
Filter off the manganese dioxide precipitate and wash the filter cake with two 50 ml portions of boiling water.
-
Combine the filtrates and acidify to precipitate the 2,3-thiophenedicarboxylic acid.
Step 2: Synthesis of this compound (2,3-Thiophenedicarboxylic Acid Anhydride) [1]
-
Treat 2,3-thiophenedicarboxylic acid (0.23 g, 0.0013 mol) with 4.8 ml (0.051 mol) of acetic anhydride.
-
Reflux the solution for 30 minutes.
-
Remove the excess acetic anhydride by boiling under reduced pressure.
-
The resulting crude solid can be purified by sublimation at 85°C (0.4 mm) to yield the anhydride (0.10 g, 50%).
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. Commercial suppliers and chemical databases often provide predicted NMR spectra. Researchers are advised to obtain their own analytical data for full characterization upon synthesis or purchase.
Predicted Spectroscopic Data:
-
¹H NMR: Predictions suggest two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.
-
¹³C NMR: Predictions indicate the presence of six distinct carbon signals, including two carbonyl carbons, two quaternary carbons of the thiophene ring, and two carbons bearing hydrogen atoms.
-
IR Spectroscopy: Expected characteristic peaks would include strong carbonyl (C=O) stretching bands for the anhydride functional group, likely appearing as two distinct peaks due to symmetric and asymmetric stretching, typically in the region of 1750-1850 cm⁻¹. C-O-C stretching vibrations of the anhydride would also be present.
Reactivity
The chemical reactivity of this compound is dominated by the cyclic anhydride functionality, making it susceptible to nucleophilic acyl substitution reactions. The furan ring can be opened by a variety of nucleophiles, leading to the formation of 2,3-disubstituted thiophene derivatives. This reactivity is the basis for its utility as a synthetic building block.
Ring-Opening Reactions
-
With Amines: Reaction with primary or secondary amines leads to the formation of a carboxylic acid and an amide functional group attached to the 2 and 3 positions of the thiophene ring. This is a crucial step in the synthesis of many biologically active thieno[2,3-d]pyrimidines.
-
With Alcohols: In the presence of an alcohol, the anhydride ring can be opened to yield a monoester derivative of 2,3-thiophenedicarboxylic acid.
These reactions are typically carried out under mild conditions and can be catalyzed by acids or bases. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions.
Biological Significance and Applications in Drug Development
While there is limited direct research on the biological activity of this compound itself, its significance in drug development is substantial due to its role as a key intermediate in the synthesis of thieno[2,3-d]pyrimidine derivatives. This class of compounds has garnered significant interest for its diverse pharmacological activities.
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been reported to exhibit a range of biological effects, including:
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. They have been shown to act as inhibitors of various kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[6]
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated the potent antibacterial and antifungal properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[7] These compounds have shown efficacy against a range of pathogenic bacteria and fungi, sometimes exceeding the potency of existing drugs.[7]
The this compound core provides a rigid and versatile starting point for the construction of these complex and biologically active molecules. Its predictable reactivity allows for the systematic derivatization and exploration of the chemical space around the thienopyrimidine core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
This compound is classified as a skin and eye irritant.[4] Standard laboratory safety precautions should be taken when handling this compound.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[4]
Conclusion
This compound is a valuable and reactive heterocyclic compound with significant applications as a synthetic intermediate. Its straightforward synthesis and the versatile reactivity of its cyclic anhydride moiety make it an important building block for creating diverse chemical libraries. The established role of its derivatives, particularly in the thieno[2,3-d]pyrimidine class, as potent biological agents underscores the importance of this core structure in modern drug discovery and development. Further exploration of the reactivity and biological profile of novel derivatives originating from this scaffold holds considerable promise for the identification of new therapeutic agents and advanced materials.
References
An In-depth Technical Guide to the Synthesis of 2,3-Thiophenedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-thiophenedicarboxylic anhydride, a key heterocyclic building block in organic synthesis and materials science. The document details a prominent multi-step synthetic route, offering experimental protocols and quantitative data where available. Additionally, alternative approaches are discussed, providing a broader perspective for process optimization and development.
Introduction
2,3-Thiophenedicarboxylic anhydride, and its precursor 2,3-thiophenedicarboxylic acid, are valuable intermediates in the synthesis of complex molecular architectures. Their rigid, planar structure and the presence of two reactive carboxylic acid functionalities make them ideal for the development of novel organic semiconductors, conductive polymers, and as scaffolds in medicinal chemistry. This guide focuses on providing detailed synthetic methodologies to facilitate research and development in these areas.
Primary Synthesis Pathway: A Four-Step Route from 2,3-Dimethylthiophene
A well-documented and practical approach to the synthesis of 2,3-thiophenedicarboxylic anhydride begins with the readily available starting material, 2,3-dimethylthiophene. This multi-step process involves bromination, oxidation, and subsequent cyclization to yield the target anhydride.
An In-Depth Technical Guide to Thieno[2,3-c]furan-4,6-dione Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]furan-4,6-dione core, also known as 2,3-thiophenedicarboxylic anhydride, represents a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its compact, rigid structure, combined with the reactivity of the anhydride moiety, makes it an attractive starting point for the synthesis of a diverse array of derivatives and analogues. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological applications of this compound class, with a focus on providing actionable data and protocols for researchers in the field.
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] While the this compound nucleus itself is not as extensively studied as its isomeric counterpart, thieno[2,3-d]pyrimidine, the fundamental reactivity of the anhydride group opens a gateway to a multitude of chemical transformations and the generation of novel molecular entities with therapeutic potential.
Physicochemical Properties of the Core Structure
A foundational understanding of the parent molecule is crucial for the strategic design of new derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 154.14 g/mol | --INVALID-LINK-- |
| CAS Number | 6007-83-6 | --INVALID-LINK-- |
| Appearance | Solid | |
| Synonyms | 2,3-Thiophenedicarboxylic anhydride | --INVALID-LINK-- |
Synthesis of the this compound Core
The synthesis of the this compound core is predicated on the preparation of its precursor, 2,3-thiophenedicarboxylic acid.
Synthesis of 2,3-Thiophenedicarboxylic Acid
A common route to 2,3-thiophenedicarboxylic acid begins with 2,3-dimethylthiophene. This process involves a bromination step followed by oxidation.
Experimental Protocol: Synthesis of 2,3-Thiophenedicarboxylic Acid from 2,3-Dimethylthiophene
-
Bromination of 2,3-Dimethylthiophene:
-
Dissolve 2,3-dimethylthiophene (0.10 mol) and benzoyl peroxide (1.5 mmol) in 80 mL of carbon tetrachloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a mixture of N-bromosuccinimide (0.2 mol) and benzoyl peroxide (1.5 mmol) in batches.
-
Continue the reaction for 3 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous potassium carbonate and evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,3-di(bromomethyl)thiophene.[3]
-
-
Oxidation to 2,3-Thiophenedicarboxylic Acid:
-
The resulting 2,3-di(bromomethyl)thiophene can be oxidized to 2,3-thiophenedicarboxylic acid using a suitable oxidizing agent, such as potassium permanganate or nitric acid. The specific conditions for this oxidation step would require further optimization depending on the chosen reagent.
-
Cyclization to this compound
The formation of the anhydride is achieved through the dehydration of the diacid.
Experimental Protocol: Synthesis of this compound
-
Place 2,3-thiophenedicarboxylic acid in a round-bottom flask.
-
Add a dehydrating agent, such as acetic anhydride or thionyl chloride, in excess.
-
Heat the mixture under reflux for a period of 1-2 hours, or until the reaction is complete (monitored by TLC or other suitable analytical methods).
-
Allow the reaction mixture to cool, which may result in the precipitation of the product.
-
Remove the excess dehydrating agent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of acetic anhydride and toluene) to obtain pure this compound.
Reactivity and Synthesis of Derivatives
The primary site of reactivity on the this compound core is the anhydride moiety, which is susceptible to nucleophilic acyl substitution.[4][5] This reactivity allows for the synthesis of a wide range of derivatives by ring-opening the anhydride with various nucleophiles.
References
The Unexplored Potential of Thieno[2,3-c]furan: A Comprehensive Review of its Chemistry and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]furan scaffold, a bicyclic aromatic heterocycle containing fused thiophene and furan rings, represents a fascinating yet underexplored area of organic chemistry. While its isomers, such as thieno[3,2-b]furan and thieno[2,3-b]furan, have garnered significant attention, the unique electronic and steric properties of the [2,3-c] fusion remain a frontier for synthetic innovation and therapeutic discovery. This technical guide provides a comprehensive literature review of the chemistry of thieno[2,3-c]furans, detailing their synthesis, reactivity, and known biological activities, with a focus on providing actionable data and experimental insights for professionals in the field.
Physicochemical Properties
The parent thieno[2,3-c]furan is a small, planar molecule with the chemical formula C₆H₄OS and a molecular weight of 124.16 g/mol .[1] Its structure and calculated properties are summarized in the table below. The fusion of the electron-rich furan and thiophene rings results in a unique π-electron system that influences its chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₄OS | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| IUPAC Name | thieno[2,3-c]furan | [1] |
| InChI | InChI=1S/C6H4OS/c1-2-8-6-4-7-3-5(1)6/h1-4H | [1] |
| InChIKey | ONNWPIBLGSYLLE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CSC2=COC=C21 | [1] |
Synthesis of the Thieno[2,3-c]furan Core
The construction of the thieno[2,3-c]furan ring system presents a significant synthetic challenge, and the literature on the synthesis of the parent compound is scarce. However, methods for the preparation of substituted derivatives have been developed, offering pathways to explore the chemical space of this scaffold.
Modular Synthesis of Tetrasubstituted Thieno[2,3-c]furans
A notable advance in the synthesis of highly functionalized thieno[2,3-c]furans involves a modular approach utilizing a formal [3+2] cycloaddition followed by a Brønsted base-mediated cyclization.[2] This strategy allows for the construction of 2,3,4,6-tetrasubstituted thieno[2,3-c]furans, providing access to a diverse range of derivatives that would be difficult to obtain through other methods.[2]
Experimental Protocol: Modular Synthesis of a Tetrasubstituted Thieno[2,3-c]furan [2]
A detailed experimental protocol for this modular synthesis is not publicly available in the cited source. However, the general approach involves the reaction of a phosphorus ylide with a suitable thiophene-based precursor, followed by an intramolecular cyclization to form the furan ring. The specific reagents, catalysts, and reaction conditions would be crucial for the successful implementation of this methodology.
The logical workflow for this synthetic strategy can be visualized as follows:
Caption: Modular synthesis of tetrasubstituted thieno[2,3-c]furans.
Reactivity of the Thieno[2,3-c]furan System
The reactivity of the thieno[2,3-c]furan ring system is dictated by the interplay of the electron-rich nature of both the furan and thiophene rings. While specific studies on the parent thieno[2,3-c]furan are limited, the reactivity of related fused systems can provide valuable insights.
Diels-Alder Reactions of Thieno[2,3-c]pyran-3-ones
Thieno[2,3-c]pyran-3-ones, which can be considered as stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes.[3] This reaction, followed by the loss of carbon dioxide, leads to the formation of benzothiophenes.[3] This suggests that the diene system within the thieno[2,3-c]furan moiety could potentially participate in cycloaddition reactions, offering a route for further functionalization.
Experimental Protocol: Diels-Alder Reaction of a Thieno[2,3-c]pyran-3-one [3]
A typical procedure involves heating the thieno[2,3-c]pyran-3-one with an alkyne in a high-boiling solvent. The specific temperature and reaction time would depend on the reactivity of the dienophile. The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder type elimination of carbon dioxide to yield the benzothiophene product.
The signaling pathway for this reaction can be represented as:
Caption: Diels-Alder reaction of thieno[2,3-c]pyran-3-ones.
Spectroscopic Characterization
The structural elucidation of thieno[2,3-c]furan derivatives relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): The mass spectrum of 2-amino-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carbonitrile has been reported, providing evidence for the formation of this derivative.[4]
-
Infrared (IR) Spectroscopy: Similarly, IR spectral data for thieno[2,3-d]pyrimidin-4-one shows characteristic peaks for C-H stretching, C=O stretching, and other functional groups, which can be useful for the characterization of thieno[2,3-c]furan derivatives bearing similar functionalities.[6]
Biological Activities and Potential Applications
The biological potential of the thieno[2,3-c]furan scaffold is largely unexplored. However, the broader class of fused thieno-heterocycles has shown significant promise in medicinal chemistry. For instance, derivatives of the isomeric thieno[3,2-c]pyrazole have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in various diseases.[7] Furthermore, numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities.[5][8][9]
The structural similarity of thieno[2,3-c]furan to these biologically active systems suggests that its derivatives could also exhibit interesting pharmacological properties. The unique arrangement of the oxygen and sulfur heteroatoms may lead to novel interactions with biological targets.
Future Directions
The chemistry of thieno[2,3-c]furans is a nascent field with considerable room for growth. Future research efforts should focus on:
-
Development of Novel Synthetic Methodologies: The discovery of new and efficient routes to the thieno[2,3-c]furan core, including the parent heterocycle, is crucial for advancing the field.
-
Systematic Exploration of Reactivity: A thorough investigation of the reactivity of the thieno[2,3-c]furan ring system towards a range of electrophiles, nucleophiles, and in cycloaddition reactions is needed to understand its fundamental chemical behavior.
-
Medicinal Chemistry and Drug Discovery: The synthesis and biological evaluation of diverse libraries of thieno[2,3-c]furan derivatives could lead to the discovery of novel therapeutic agents.
-
Materials Science Applications: The unique electronic properties of the thieno[2,3-c]furan scaffold may make it a valuable building block for the development of novel organic electronic materials.
References
- 1. Thieno[2,3-c)furan | C6H4OS | CID 20373827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. ijari.org [ijari.org]
- 7. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Unexplored Therapeutic Potential of Substituted Thieno[2,3-c]furans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]furan scaffold, a bicyclic heterocyclic system integrating thiophene and furan rings, represents a fascinating yet underexplored area in medicinal chemistry. While its structural isomers and related fused systems have garnered significant attention for their diverse biological activities, the therapeutic potential of substituted thieno[2,3-c]furans remains largely uncharted territory. This technical guide aims to synthesize the currently available, albeit limited, information on the biological activities of this unique heterocyclic core, highlighting the pressing need for further investigation into its pharmacological properties.
Current Landscape: A Scarcity of Specific Data
A comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on the biological evaluation of substituted thieno[2,3-c]furans. The majority of research on related structures has concentrated on the thieno[2,3-d]pyrimidine, thieno[2,3-b]thiophene, and thieno[2,3-c]pyrazole scaffolds. These related compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For instance, derivatives of thieno[2,3-d]pyrimidine have been investigated as potent inhibitors of VEGFR-2 kinase, a key player in tumor angiogenesis, and have shown significant cytotoxic effects against various cancer cell lines.[1] Similarly, thieno[2,3-c]pyrazole derivatives have been identified as having potent and selective cytotoxic effects on cancer cells, interfering with cell cycle progression and key signaling pathways.[2]
While these findings in related heterocyclic systems are encouraging and suggest the potential for interesting biological activities within the broader class of thieno-fused heterocycles, they do not provide direct evidence for the specific properties of the thieno[2,3-c]furan core. The distinct electronic distribution and steric configuration of the thieno[2,3-c]furan scaffold undoubtedly confer unique chemical and biological characteristics that warrant dedicated investigation.
Future Directions: A Call for Focused Research
The lack of specific data on the biological activity of substituted thieno[2,3-c]furans presents a significant opportunity for researchers in drug discovery. The following are key areas where focused research efforts are critically needed:
-
Synthesis of Novel Derivatives: The development of efficient and versatile synthetic methodologies to generate a diverse library of substituted thieno[2,3-c]furans is a fundamental prerequisite for systematic biological evaluation.
-
Anticancer Activity Screening: Given the promising anticancer activities of related thieno-fused systems, a primary focus should be the evaluation of novel thieno[2,3-c]furan derivatives against a panel of human cancer cell lines.
-
Antimicrobial and Antiviral Evaluation: The exploration of their potential as antimicrobial and antiviral agents is another promising avenue, considering the broad-spectrum activities observed in other furan and thiophene-containing compounds.
-
Enzyme Inhibition Assays: Screening against a wide range of clinically relevant enzymes, such as kinases, proteases, and phosphatases, could uncover novel inhibitors with therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Once initial lead compounds are identified, systematic SAR studies will be crucial to optimize their potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: For any biologically active compounds, in-depth studies to elucidate their molecular mechanisms of action and identify their cellular targets will be essential for further development.
Conceptual Framework for Future Investigations
To guide future research in this area, a logical workflow can be conceptualized. This workflow would begin with the synthesis of a diverse library of substituted thieno[2,3-c]furans, followed by a tiered screening approach to identify promising biological activities.
Caption: Conceptual workflow for the discovery and development of biologically active thieno[2,3-c]furans.
References
An In-Depth Technical Guide to Thieno[2,3-c]furan-4,6-dione: Early Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and synthesis of Thieno[2,3-c]furan-4,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the foundational synthetic pathways, experimental protocols, and key chemical data.
Introduction
This compound, also known as 2,3-thiophenedicarboxylic anhydride, is a bicyclic heterocyclic compound with the molecular formula C₆H₂O₃S.[1][2] Its structure, featuring a thiophene ring fused to a furan-dione system, makes it a valuable building block in organic synthesis. The inherent reactivity of the anhydride moiety and the electronic properties of the thiophene ring allow for a variety of chemical transformations, leading to the development of novel derivatives with potential applications in pharmaceuticals and organic electronics.
Early Discovery
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6007-83-6 | [1][2] |
| Molecular Formula | C₆H₂O₃S | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Purity | ≥98% (commercially available) | [2] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
Synthesis of this compound
The primary and most direct route to this compound involves the dehydration of thiophene-2,3-dicarboxylic acid. This process can be achieved through various methods, typically involving heating the dicarboxylic acid, either alone or in the presence of a dehydrating agent.
Synthesis of the Precursor: Thiophene-2,3-dicarboxylic Acid
A common laboratory-scale synthesis of thiophene-2,3-dicarboxylic acid starts from 2,3-dimethylthiophene. The methyl groups are oxidized to carboxylic acid functionalities.
Experimental Protocol: Oxidation of 2,3-Dimethylthiophene
-
Materials: 2,3-dimethylthiophene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), hydrochloric acid (HCl), water.
-
Procedure:
-
A solution of potassium permanganate and sodium carbonate in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
2,3-dimethylthiophene is added to the stirred solution.
-
The mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
The reaction mixture is then cooled, and the manganese dioxide precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The concentrated solution is acidified with hydrochloric acid to precipitate the crude thiophene-2,3-dicarboxylic acid.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
Dehydration of Thiophene-2,3-dicarboxylic Acid to this compound
The formation of the anhydride is achieved by the intramolecular dehydration of the dicarboxylic acid.
Experimental Protocol: Anhydride Formation
-
Method 1: Thermal Dehydration
-
Materials: Thiophene-2,3-dicarboxylic acid.
-
Procedure:
-
Thiophene-2,3-dicarboxylic acid is placed in a distillation apparatus.
-
The solid is heated under vacuum.
-
The this compound sublimes and can be collected on a cold finger or in the cooler parts of the apparatus.
-
-
-
Method 2: Dehydration using Acetic Anhydride
-
Materials: Thiophene-2,3-dicarboxylic acid, acetic anhydride.
-
Procedure:
-
Thiophene-2,3-dicarboxylic acid is suspended in acetic anhydride.
-
The mixture is heated to reflux for a short period.
-
The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid, this compound, can be purified by recrystallization.
-
-
Logical Synthesis Workflow
The logical flow of the synthesis of this compound can be visualized as a two-step process starting from a readily available thiophene derivative.
Potential Applications and Future Directions
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The anhydride functionality is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity makes it a valuable starting material for the development of:
-
Novel polymers: The rigid thienofuran core can be incorporated into polymer backbones to create materials with interesting electronic and optical properties.
-
Pharmaceutical derivatives: The scaffold can be modified to generate libraries of compounds for screening against various biological targets. The thiophene moiety is a known bioisostere of the benzene ring and is often found in bioactive molecules.
Future research will likely focus on exploring the full synthetic potential of this compound and its derivatives in the fields of materials science and medicinal chemistry. The development of more efficient and environmentally friendly synthetic methods will also be a key area of investigation.
References
Thieno[2,3-c]furan-4,6-dione: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biological Activity of Thieno[2,3-c]furan-4,6-dione (C₆H₂O₃S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with the chemical formula C₆H₂O₃S. While direct experimental data on the biological activities of this specific molecule is limited in current literature, its structural similarity to well-studied thieno-fused pyrimidines suggests potential applications in drug discovery, particularly in oncology. This document outlines the physicochemical properties, a plausible synthesis protocol, and expected analytical characterization of this compound. Furthermore, it explores a hypothetical mechanism of action based on the known inhibitory activities of related compounds on key enzymes in cancer metabolism. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.
Chemical and Physical Properties
This compound, also known as 2,3-Thiophenedicarboxylic anhydride, is a solid, sulfur-containing heterocyclic compound. Its core structure consists of a thiophene ring fused to a furan-dione ring. The quantitative properties of this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂O₃S | ChemScene[1] |
| Molecular Weight | 154.14 g/mol | ChemScene[1] |
| CAS Number | 6007-83-6 | ChemScene[1] |
| Appearance | White to light yellow crystalline powder | Labscoop[2] |
| Purity | ≥98% (commercially available) | ChemScene[1] |
| Storage | 4°C, sealed storage, away from moisture | ChemScene[1] |
| Topological Polar Surface Area | 71.6 Ų | Echemi[3] |
| XLogP3 | 1.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | ChemScene[1] |
| Hydrogen Bond Acceptor Count | 4 | Echemi[3] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process: the synthesis of the precursor 2,3-thiophenedicarboxylic acid, followed by its dehydration to the target anhydride.
Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid (Hypothetical Protocol based on related syntheses)
-
Materials: 2,3-dimethylthiophene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride, potassium permanganate, sodium carbonate, hydrochloric acid.
-
Procedure:
-
To a solution of 2,3-dimethylthiophene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2,3-bis(bromomethyl)thiophene.
-
Dissolve the crude 2,3-bis(bromomethyl)thiophene in an aqueous solution of potassium permanganate and sodium carbonate.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3-thiophenedicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound (Dehydration)
-
Materials: 2,3-thiophenedicarboxylic acid, thionyl chloride (or oxalyl chloride), dry toluene, triethylamine.
-
Procedure:
-
Suspend 2,3-thiophenedicarboxylic acid in dry toluene.
-
Add a stoichiometric amount of thionyl chloride and a catalytic amount of triethylamine.
-
Heat the mixture at reflux until the evolution of gas ceases and the solid dissolves.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of toluene and hexane) to obtain pure this compound.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods. The following tables present the expected spectroscopic data based on the chemical structure and typical values for similar functional groups.
Table 2.1: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Thiophene H |
| ~7.3 - 7.5 | d | 1H | Thiophene H |
Table 2.2: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (anhydride) |
| ~155 - 160 | C=O (anhydride) |
| ~140 - 145 | Thiophene C (quaternary) |
| ~135 - 140 | Thiophene C (quaternary) |
| ~130 - 135 | Thiophene CH |
| ~125 - 130 | Thiophene CH |
Table 2.3: Expected FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 - 1800 | Strong | C=O stretch (asymmetric) |
| ~1780 - 1740 | Strong | C=O stretch (symmetric) |
| ~1300 - 1000 | Medium | C-O-C stretch |
| ~3100 | Weak | C-H stretch (aromatic) |
Table 2.4: Expected Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 110 | [M - CO₂]⁺ |
| 82 | [M - CO₂ - CO]⁺ |
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is currently no published data on the biological activity of this compound. However, the thieno[2,3-d]pyrimidine scaffold, which is structurally related, has been extensively investigated for its anticancer properties.[3][6][7][8][9] These compounds often act as inhibitors of key enzymes involved in cancer cell metabolism. Based on this, we can hypothesize a potential mechanism of action for this compound.
Hypothetical Mechanism of Action
Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit enzymes in the de novo purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[10][11] Additionally, some analogues inhibit serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon metabolism that is often upregulated in cancer.[12][13][14][15] By analogy, this compound could potentially exhibit anticancer activity by targeting these metabolic pathways, which are crucial for the rapid proliferation of cancer cells.
The following diagram illustrates a hypothetical workflow for the initial biological evaluation of this compound.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the potential points of intervention for a hypothetical inhibitor within the one-carbon metabolism and de novo purine biosynthesis pathways, based on the known mechanisms of related thieno[2,3-d]pyrimidines.
Conclusion and Future Directions
This compound represents an under-explored chemical entity with a scaffold that suggests potential for biological activity, particularly in the realm of anticancer drug development. This technical guide provides a foundational framework for its synthesis and characterization. The primary limitation in the field is the lack of direct experimental data on its biological effects. Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their cytotoxicity against a panel of cancer cell lines. Positive hits should then be investigated for their mechanism of action, with a focus on the inhibition of enzymes in the one-carbon metabolism and purine biosynthesis pathways. Such studies will be crucial in determining whether this compound class holds therapeutic promise.
References
- 1. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. 2,3-Thiophenedicarboxylic Anhydride, 1G | Labscoop [labscoop.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Thiophenedicarboxylic Anhydride | C6H2O3S | CID 222951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Nonpolyglutamatable Inhibitor of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-mediated inhibition of mitochondrial SHMT2 impairs cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Downregulating serine hydroxymethyltransferase 2 (SHMT2) suppresses tumorigenesis in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
Spectroscopic Profile of Thieno[2,3-c]furan-4,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Thieno[2,3-c]furan-4,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available experimental and predicted spectroscopic data, outlines relevant experimental protocols, and presents a generalized workflow for the spectroscopic analysis of such organic compounds.
Molecular Structure and Properties
This compound, also known as 2,3-Thiophenedicarboxylic anhydride, possesses a fused ring system consisting of a thiophene and a furan-dione ring. Its chemical and physical properties are summarized in Table 1.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 6007-83-6 | [1][2] |
| Molecular Formula | C₆H₂O₃S | [1][3] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3-Thiophenedicarboxylic anhydride | [2][3] |
Spectroscopic Data
This section details the available spectroscopic data for this compound, including experimental Infrared (IR) spectroscopy data and predicted Nuclear Magnetic Resonance (NMR) data.
Infrared (IR) Spectroscopy
The experimental Fourier-transform infrared (FT-IR) spectrum of this compound has been reported. The key absorption bands are summarized in Table 2. The spectrum is characterized by the strong carbonyl stretching vibrations typical of an acid anhydride.
Table 2: Experimental FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1845 | C=O Asymmetric Stretch | Strong |
| ~1775 | C=O Symmetric Stretch | Strong |
| ~1250 | C-O-C Stretch | Strong |
Source: PubChem CID 222951[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 - 8.0 | Doublet | Thiophene H |
| ~7.2 - 7.7 | Doublet | Thiophene H |
Note: These are predicted values and may differ from experimental results.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C=O (Carbonyl) |
| ~155 - 160 | C=O (Carbonyl) |
| ~130 - 140 | Thiophene C (quaternary) |
| ~125 - 135 | Thiophene C (quaternary) |
| ~120 - 130 | Thiophene CH |
| ~115 - 125 | Thiophene CH |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not available in the searched literature. However, based on its structure, the following fragmentation patterns can be anticipated under electron ionization (EI):
-
Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.
-
Loss of CO: A fragment at m/z = 126, resulting from the loss of a carbonyl group.
-
Loss of CO₂: A fragment at m/z = 110, resulting from the loss of carbon dioxide.
-
Thiophene-related fragments: Peaks corresponding to the thiophene ring and its fragments.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters should be optimized for the instrument used and the sample being analyzed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
¹³C NMR: The spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak or TMS.
-
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.
References
Methodological & Application
Synthesis of Thieno[2,3-c]furan-4,6-dione from thiophene-2,3-dicarboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of thieno[2,3-c]furan-4,6-dione, also known as thiophene-2,3-dicarboxylic anhydride, from its corresponding precursor, thiophene-2,3-dicarboxylic acid. The synthesis involves a cyclization-dehydration reaction, a common method for the formation of cyclic anhydrides from vicinal dicarboxylic acids. This protocol is intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is a heterocyclic compound that can serve as a valuable building block in organic synthesis and medicinal chemistry. The thiophene moiety is a well-known isostere for the phenyl group, and its incorporation into molecules can modulate their biological activity and pharmacokinetic properties. The anhydride functionality provides a reactive site for various nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives, such as imides and esters, which are of interest in drug discovery and materials science. The direct precursor, thiophene-2,3-dicarboxylic acid, is a commercially available starting material.
Reaction Scheme
The synthesis of this compound from thiophene-2,3-dicarboxylic acid is achieved through a dehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride. The reaction proceeds by the removal of one molecule of water from the two carboxylic acid groups to form the cyclic anhydride.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Thiophene-2,3-dicarboxylic acid | 1.0 eq (e.g., 5.0 g, 29.0 mmol) | Starting material |
| Acetic Anhydride | 5-10 eq (e.g., 15-30 mL) | Reagent and solvent |
| Product | ||
| This compound | C₆H₂O₃S | Molecular Formula |
| 154.15 g/mol | Molecular Weight[1] | |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 140 °C) | |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Yield and Purity | ||
| Theoretical Yield | 4.47 g (for 5.0 g starting material) | |
| Expected Actual Yield | 85-95% | Varies based on experimental conditions |
| Purity | >98% | After recrystallization |
| Physical Properties | ||
| Appearance | White to off-white solid | |
| Melting Point | 118-120 °C | Literature value may vary slightly |
Experimental Protocol
Materials and Equipment:
-
Thiophene-2,3-dicarboxylic acid
-
Acetic anhydride
-
Toluene (for recrystallization)
-
Hexane (for washing)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2,3-dicarboxylic acid (5.0 g, 29.0 mmol).
-
In a fume hood, add acetic anhydride (25 mL, 265 mmol).
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 140 °C) with stirring.
-
Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting crude solid is this compound.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot toluene.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual toluene.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the desired product.
-
Calculate the percentage yield.
-
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toluene and hexane are flammable; avoid open flames and sparks.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Thieno-Fused Monomers in Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polymerization of Thieno[2,3-c]furan-4,6-dione
Extensive literature searches for the polymerization of this compound, also known as 2,3-Thiophenedicarboxylic Anhydride, did not yield any specific examples of its use as a monomer. While this particular isomer does not appear to be commonly utilized in published polymerization studies, the broader class of thiophene-based monomers is of significant interest in materials science.
This document provides detailed application notes and protocols for the polymerization of closely related and isomeric thiophene-based monomers. This information is intended to serve as a valuable resource for researchers interested in the synthesis of novel polymers, as the methodologies and characterization techniques are often transferable. The protocols provided herein focus on:
-
Polycondensation of 2,5-Thiophenedicarboxylic Acid: An isomeric analogue of the target monomer's corresponding dicarboxylic acid.
-
Direct Arylation Polymerization of Thieno[3,4-c]pyrrole-4,6-dione: A structurally related fused-ring monomer.
These examples will provide insight into the synthesis of thiophene-containing polyesters and conjugated polymers, which have applications in areas such as biodegradable packaging and organic electronics.
Application Note: Polycondensation of 2,5-Thiophenedicarboxylic Acid for Bio-based Polyesters
Polyesters derived from 2,5-thiophenedicarboxylic acid (TDCA) are emerging as promising bio-based alternatives to conventional plastics like poly(ethylene terephthalate) (PET). These materials can exhibit excellent thermal stability, mechanical properties, and gas barrier characteristics, making them suitable for applications such as food packaging. The synthesis is typically achieved through a two-step melt polycondensation process.
Experimental Protocol: Two-Step Melt Polycondensation for PTB/PTBCn Copolymers
This protocol describes the synthesis of random poly(carbonate-co-esters) (PTB/PTBCn) using 2,5-thiophenedicarboxylic acid (TDCA), bis(2-hydroxyethoxy)benzene (BHEB), and 1,4-cyclohexanedimethanol (CHDM).[1]
Materials:
-
2,5-Thiophenedicarboxylic acid (TDCA)
-
Bis(2-hydroxyethoxy)benzene (BHEB)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Methanol
-
Sulfuric acid (catalyst)
-
Antimony trioxide (Sb₂O₃) (catalyst)
-
Nitrogen (N₂) gas
-
High-vacuum source
Equipment:
-
250 mL steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
Step 1: Esterification
-
Prior to polymerization, synthesize dimethyl 2,5-thiophenedicarboxylate (DMTD) by esterifying TDCA with excess methanol using a few drops of sulfuric acid as a catalyst. Heat the mixture to 70°C.
-
Charge the steel reactor with DMTD, BHEB, and varying amounts of CHDM.
-
Add antimony trioxide (Sb₂O₃) as a catalyst.
-
Under a nitrogen atmosphere, heat the reactor to 180-220°C with constant stirring.
-
Methanol will be produced as a byproduct and should be collected in the condenser. The reaction is complete when the theoretical amount of methanol has been collected.
Step 2: Polycondensation
-
Increase the temperature of the reactor to 230-260°C.
-
Gradually apply a high vacuum (less than 100 Pa) to the reactor to remove the excess diols and facilitate the increase of the polymer's molecular weight.
-
Continue the reaction under vacuum for 3-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature and collect the resulting copolyester.
Data Presentation: Properties of Thiophene-Based Polyesters
The properties of polyesters synthesized from 2,5-thiophenedicarboxylic acid can be tuned by incorporating different diols. The following table summarizes key thermal and mechanical properties of these materials.
| Polymer System | Glass Transition Temp. (T_g) (°C) | 5% Decomposition Temp. (T_d, 5%) (°C) | Tensile Strength (MPa) | Oxygen Barrier Properties (cm³·mm/m²·day·atm) |
| PTB/PTBCn Copolymers[1] | 47 - 71 | 432 - 463 | - | 5.5 |
| PHS(20-90) Copolyesters | - | - | - | - |
| PPSTF Copolyesters[2] | - | - | Tunable | Superior gas permeation resistance |
| All-in-one Thiophene Copolyesters[3] | 69.4 - 105.5 | 325 - 366 | 46.4 - 70.5 | - |
Workflow Diagram: Two-Step Melt Polycondensation
Caption: Workflow for the two-step melt polycondensation of thiophene-based polyesters.
Application Note: Direct Arylation Polymerization of Thieno[3,4-c]pyrrole-4,6-dione Derivatives
Direct C-H arylation polymerization (DArP) is a powerful and more environmentally friendly method for synthesizing conjugated polymers compared to traditional cross-coupling reactions. This technique has been successfully applied to produce homopolymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives, which are of interest for applications in organic thin-film transistors and solar cells.[3][4][5]
Experimental Protocol: Direct C-H Arylation Polymerization of TPD Derivatives
This protocol outlines the synthesis of homopolymers from TPD derivatives via a Pd-catalyzed direct C-H arylation reaction.[3][5]
Materials:
-
5-Hexyl-thieno[3,4-c]pyrrole-4,6-dione (HTPD) or 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione (ETPD)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Potassium acetate (KOAc) (base)
-
Dimethylformamide (DMF) (solvent)
-
Tetrabutylammonium bromide (TBAB) (optional additive)
-
Argon (Ar) gas
Equipment:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions.
-
Magnetic stirrer and hotplate.
-
Soxhlet extraction apparatus.
-
Standard glassware for purification.
Procedure:
-
To a Schlenk flask, add the TPD monomer (e.g., HTPD), palladium(II) acetate (10 mol%), and potassium acetate.
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120°C and stir for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Collect the polymer fraction from the chloroform extract and dry it under vacuum.
Data Presentation: Properties of TPD-Based Homopolymers
The following table summarizes the properties of homopolymers synthesized via direct C-H arylation polymerization.
| Polymer | Monomer | Yield (%) | M_n (kDa) | PDI | Band Gap (eV) | Electron Mobility (cm²/V·s) |
| P1[3][5] | HTPD | 70 | 174 | - | 2.13 | 2.11 x 10⁻³ |
| P2[3] | ETPD | 50 | 70.5 | - | 2.08 | - |
| P3[3] | EPDI | 49 | 43.0 | 1.5 | 2.08 | - |
Workflow Diagram: Direct C-H Arylation Polymerization
Caption: General workflow for the direct C-H arylation polymerization of TPD derivatives.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-c]furan-4,6-dione: A Versatile Building Block in Organic Synthesis
Introduction
Thieno[2,3-c]furan-4,6-dione, a fused heterocyclic compound, presents a valuable scaffold for organic synthesis, particularly in the construction of novel polycyclic and heterocyclic frameworks. Its anhydride functionality renders it susceptible to nucleophilic attack, providing a direct route to a variety of derivatives. This document provides an overview of its applications, focusing on its role as a precursor to thieno[2,3-c]pyrrole-4,6-diones, which are of interest in materials science and medicinal chemistry.
Application in the Synthesis of Thieno[2,3-c]pyrrole-4,6-diones
A primary application of this compound is its conversion to N-substituted thieno[2,3-c]pyrrole-4,6-diones. This transformation is typically achieved through a two-step sequence involving ring-opening with a primary amine followed by cyclodehydration.
General Reaction Scheme
The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks one of the carbonyl groups of the anhydride. This leads to the formation of a dicarboxylic acid monoamide intermediate. Subsequent heating, often in the presence of a dehydrating agent, promotes intramolecular cyclization to yield the corresponding imide, the thieno[2,3-c]pyrrole-4,6-dione.
Applications of Thieno[2,3-c]furan-4,6-dione in Materials Science: A Review of Current Research and Future Potential
For the attention of: Researchers, scientists, and drug development professionals.
Application Note: While direct applications of Thieno[2,3-c]furan-4,6-dione in materials science are not extensively documented in current literature, its structural isomer, Thieno[3,4-c]pyrrole-4,6-dione (TPD), is a well-established building block for high-performance organic electronic materials. This document will provide an overview of the known properties of this compound and extrapolate potential applications based on the comprehensive research conducted on TPD-based materials. The insights from TPD serve as a valuable blueprint for the prospective development of this compound-based polymers and small molecules for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Properties of this compound
This compound is a heterocyclic compound with the molecular formula C₆H₂O₃S and a molecular weight of 154.14 g/mol .[1] It is also known as 2,3-Thiophenedicarboxylic anhydride.[1] While detailed experimental data on its electronic properties for materials science applications are scarce, it is commercially available and can serve as a monomer for polymerization.[1]
Potential Applications in Organic Electronics Inspired by Thieno[3,4-c]pyrrole-4,6-dione (TPD)
The TPD moiety is a prominent electron-accepting unit used in the synthesis of donor-acceptor (D-A) conjugated polymers and small molecules for organic electronics.[2] Its rigid and planar structure, combined with strong electron-withdrawing characteristics, leads to materials with desirable properties such as high charge carrier mobilities and tunable energy levels.[3][4] It is hypothesized that this compound could play a similar role as an electron-deficient building block.
Organic Field-Effect Transistors (OFETs)
TPD-based polymers have demonstrated excellent performance in OFETs. For instance, copolymers incorporating TPD have achieved hole mobilities as high as 1.29 cm² V⁻¹ s⁻¹.[5] The performance of these transistors is highly dependent on the polymer's molecular weight, crystallinity, and thin-film morphology.
Table 1: Performance of TPD-Based Polymers in Organic Field-Effect Transistors
| Polymer | Donor Unit | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Ref. |
| P1 | Thieno[3,4-c]pyrrole-4,6-dione (homopolymer) | 2.11 x 10⁻³ (electron mobility) | - | [6][7] |
| PTPDTT2T | Oligothiophene | ~0.6 | >10⁵ | [3] |
| P3 | - | - | - | [5] |
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, TPD-based copolymers have been successfully employed as both electron donor and acceptor materials in bulk heterojunction solar cells. The power conversion efficiencies (PCEs) of TPD-based solar cells have surpassed 8%.[2] The deep highest occupied molecular orbital (HOMO) energy levels of TPD polymers contribute to high open-circuit voltages (Voc) in solar cell devices.[8]
Table 2: Photovoltaic Performance of TPD-Based Polymers
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| TPD-based copolymers | Fullerene derivatives | >8 | - | - | - | [2] |
| P3 | PC₇₁BM | 7.50 | 0.633 | 18.2 | - | [2] |
Experimental Protocols
While specific protocols for this compound are not available, the following are detailed methodologies for the synthesis and device fabrication using the analogous TPD building block. These can serve as a starting point for developing protocols for this compound-based materials.
Synthesis of TPD-Based Polymers via Stille Coupling
This protocol describes a common method for synthesizing donor-acceptor copolymers.
Caption: Workflow for the synthesis of a TPD-based donor-acceptor copolymer.
Protocol:
-
Reactants: A distannylated donor monomer and a dibrominated TPD acceptor monomer are used.
-
Reaction Setup: In a nitrogen-filled glovebox, the monomers, along with a palladium catalyst (e.g., Pd(PPh₃)₄), are added to a Schlenk flask. Anhydrous toluene is then added as the solvent.
-
Polymerization: The reaction mixture is heated to reflux (typically 110-120 °C) and stirred for 24-48 hours under an inert atmosphere.
-
Purification:
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.
-
The crude polymer is collected by filtration.
-
The polymer is further purified by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
The final polymer is obtained from the chloroform fraction by precipitation in methanol.
-
Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET device.
Caption: Experimental workflow for fabricating a bottom-gate, top-contact OFET.
Protocol:
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned by sonication in acetone and isopropyl alcohol (IPA), followed by drying with nitrogen. A surface treatment, such as UV-ozone exposure or self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) deposition, is often performed to improve the semiconductor/dielectric interface.
-
Active Layer Deposition: The synthesized polymer is dissolved in a suitable organic solvent (e.g., chlorobenzene or o-dichlorobenzene). The solution is then spin-coated onto the prepared substrate to form a thin film.
-
Annealing: The film is thermally annealed at a specific temperature (typically 100-200 °C) to improve crystallinity and molecular ordering.
-
Electrode Deposition: Gold source and drain electrodes are deposited on top of the semiconductor layer by thermal evaporation through a shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air.
Future Outlook
The extensive research on Thieno[3,4-c]pyrrole-4,6-dione-based materials provides a strong foundation for exploring the potential of this compound in materials science. The substitution of the pyrrole nitrogen with an oxygen atom in the furan analogue is expected to influence the electronic properties, such as the HOMO and LUMO energy levels, which could be beneficial for specific applications. Future work should focus on the synthesis and characterization of polymers and small molecules incorporating the this compound unit. Computational studies could also provide valuable insights into the predicted electronic structure and properties of these novel materials, guiding synthetic efforts. The development of efficient synthetic routes and a thorough investigation of the structure-property relationships will be crucial for unlocking the potential of this promising, yet underexplored, building block for organic electronics.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,4-c]pyrrole-4,6-dione-based polymer semiconductors: toward high-performance, air-stable organic thin-film transistors. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thieno[2,3-c]furan-4,6-dione in Organic Electronic Devices
A Note to the Reader: Extensive literature searches for the application of thieno[2,3-c]furan-4,6-dione in organic electronic devices did not yield specific data on its use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The available scientific literature primarily identifies it as a chemical intermediate for synthesis.
However, a structurally related compound, thieno[3,4-c]pyrrole-4,6-dione (TPD) , is a widely researched and high-performing building block in the field of organic electronics. Given the structural similarities and the detailed information available, this document will focus on TPD as a representative and informative analogue. The principles, protocols, and characterization techniques described herein for TPD-based materials are directly relevant and adaptable for researchers exploring novel electron-deficient moieties like this compound.
Application Notes: Thieno[3,4-c]pyrrole-4,6-dione (TPD) for Organic Electronic Devices
Thieno[3,4-c]pyrrole-4,6-dione (TPD) has emerged as a prominent electron-deficient building block for the synthesis of donor-acceptor (D-A) type conjugated polymers and small molecules for high-performance organic electronic devices. Its inherent properties, including a planar structure, strong electron-withdrawing capability due to the two carbonyl groups, and the potential for straightforward chemical modification, make it an attractive component for tuning the optoelectronic properties of organic semiconductors.
Incorporating the TPD unit into a polymer backbone generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the open-circuit voltage (Voc) in organic solar cells and improve the air stability of organic field-effect transistors. The rigid and planar nature of the TPD moiety can also promote intermolecular π-π stacking, which is beneficial for efficient charge transport.
Key Performance Data of TPD-Based Polymers
The performance of TPD-based polymers in organic electronic devices is highly dependent on the comonomer unit, side-chain engineering, and device architecture. Below is a summary of representative data from the literature.
| Polymer/Small Molecule | Application | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF |
| P1 (TPD-based homopolymer) | OFET | - | 2.11 x 10⁻³[1] | - | - | - | - |
| PBDTTPD | OPV | - | - | 5.5[2] | 0.85[2] | 9.81[2] | 0.66[2] |
| P3 (TPD-based copolymer) | OPV | - | - | up to 7.50[3] | - | 18.2[3] | - |
| TPD-based A2-D-A1-D-A2 Small Molecule | OFET | - | 0.011[4] | - | - | - | - |
| RW (TPD-based reference molecule) | OPV (Theoretical) | - | - | - | - | - | - |
| Designed TPD-based molecules (W1-W7) | OPV (Theoretical) | - | - | - | Improved Voc compared to RW[5][6] | - | - |
Experimental Protocols
Synthesis of TPD-Based Polymers via Stille Coupling
This protocol describes a general procedure for the synthesis of a TPD-based donor-acceptor copolymer.
Materials:
-
Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Dibrominated TPD acceptor monomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene or toluene
Procedure:
-
In a nitrogen-filled glovebox, add the distannylated donor monomer (1.0 mmol), the dibrominated TPD acceptor monomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous chlorobenzene (10 mL) to the flask.
-
Seal the flask and take it out of the glovebox.
-
Heat the reaction mixture at 110 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform sequentially.
-
Recover the final polymer from the chloroform fraction by precipitation in methanol.
-
Dry the polymer under vacuum overnight.
Fabrication of Organic Field-Effect Transistors (OFETs)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
TPD-based polymer solution (e.g., 5 mg/mL in chloroform)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source/drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
Immediately immerse the substrates in a 10 mM solution of OTS in toluene for 20 minutes for self-assembled monolayer formation.
-
Rinse the substrates with toluene and isopropanol and dry with nitrogen.
-
Spin-coat the TPD-based polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
Anneal the polymer film at a predetermined optimal temperature (e.g., 150 °C) for 30 minutes in a nitrogen atmosphere.
-
Deposit the gold source and drain electrodes (50 nm) through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
-
Characterize the device performance using a semiconductor parameter analyzer in a nitrogen-filled glovebox.
Fabrication of Organic Photovoltaic (OPV) Devices
This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
TPD-based polymer (donor)
-
Fullerene derivative (e.g., PC₇₁BM) (acceptor)
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene or other suitable organic solvent
Procedure:
-
Pattern the ITO-coated glass substrates using photolithography and etching.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Treat the substrates with oxygen plasma.
-
Spin-coat a layer of PEDOT:PSS (approximately 30-40 nm) onto the ITO surface and anneal at 140 °C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Prepare a blend solution of the TPD-based polymer and PC₇₁BM (e.g., 1:1.5 weight ratio) in chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer to a desired thickness (typically 80-100 nm).
-
Anneal the active layer at an optimized temperature (e.g., 120 °C) for 10 minutes.
-
Thermally evaporate the Ca (20 nm) and Al (100 nm) electrodes through a shadow mask to define the device area.
-
Encapsulate the device and characterize its performance under simulated AM 1.5G solar irradiation.
Visualizations
Caption: Molecular design strategy for TPD-based polymers.
Caption: Workflow for OFET fabrication and characterization.
Caption: Workflow for OPV fabrication and characterization.
References
- 1. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Low-bandgap thieno[3,4-c]pyrrole-4,6-dione-polymers for high-performance solar cells with significantly enhanced photocurrents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thieno[2,3-c]furan-4,6-dione in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the polymerization of Thieno[2,3-c]furan-4,6-dione is limited in the current scientific literature. The following application notes and protocols are based on established principles of polymer chemistry and draw analogies from the well-documented behavior of structurally similar monomers, such as Thieno[3,4-c]pyrrole-4,6-dione (TPD) and other furan/thiophene derivatives. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound in polymer synthesis.
Introduction to this compound as a Polymer Monomer
This compound is a heterocyclic compound featuring a thiophene ring fused with a furan-dione ring system. This structure possesses inherent electronic and structural features that make it a promising candidate as a monomer for the synthesis of novel conjugated polymers. The electron-withdrawing nature of the dione functionality, combined with the electron-rich thiophene and furan moieties, suggests its potential use as an acceptor unit in donor-acceptor (D-A) type copolymers. Such polymers are of significant interest in the field of organic electronics for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors.
The rigid and planar structure of the this compound unit could promote intermolecular π-π stacking in the resulting polymers, which is beneficial for charge transport. Its structural similarity to the widely studied Thieno[3,4-c]pyrrole-4,6-dione (TPD) monomer suggests that it could be polymerized through similar cross-coupling reactions.[1][2]
Potential Applications in Polymer Chemistry
Polymers incorporating the this compound unit are anticipated to be p-type or ambipolar semiconductors. The specific properties will depend on the comonomer used in copolymerization. Potential applications include:
-
Organic Thin-Film Transistors (OTFTs): As the active semiconductor layer, where good charge mobility and environmental stability are crucial.[1]
-
Organic Photovoltaics (OPVs): As either an electron donor or acceptor material in the active layer of solar cells. The electronic properties can be tuned by copolymerization to optimize the absorption spectrum and energy level alignment.[2]
-
Sensors: The conjugated backbone can interact with analytes, leading to changes in its optical or electrical properties, forming the basis for chemical sensors.
-
Bioelectronics: For applications in biocompatible electronic devices and sensors.
Quantitative Data Summary of Analogous Polymers
As direct experimental data for polymers of this compound is not available, the following table summarizes typical properties of polymers synthesized using the analogous monomer, Thieno[3,4-c]pyrrole-4,6-dione (TPD). This data is provided to illustrate the range of properties that might be achievable.
| Polymer ID | Comonomer | Molecular Weight (Mn, kDa) | Band Gap (Eg, eV) | Hole Mobility (μh, cm²/Vs) | Power Conversion Efficiency (PCE, %) |
| P(TPD-alt-T) | Thiophene | 15-30 | ~1.90 | 0.1 - 0.5 | 3 - 5 |
| P(TPD-alt-BT) | Benzothiadiazole | 20-50 | ~1.85 | 0.2 - 0.8 | 5 - 7 |
| P(TPD-alt-BDT) | Benzodithiophene | 30-70 | ~1.70 | 0.5 - 1.3 | 7 - 9 |
| P(TPD-alt-F) | Fluorene | 25-60 | ~2.00 | 0.3 - 0.6 | 4 - 6 |
Data compiled from studies on TPD-based polymers for illustrative purposes.[1][2]
Experimental Protocols
The following are generalized protocols for polymerization reactions that are likely applicable to this compound. Note: Optimization of reaction conditions (catalyst, solvent, temperature, and time) will be necessary.
Protocol 1: Direct Heteroarylation Polymerization (DHAP)
This method is an environmentally friendly and cost-effective approach for synthesizing conjugated polymers.[1]
Materials:
-
This compound monomer
-
Aromatic comonomer with available C-H bonds (e.g., thiophene, bithiophene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMAc) or other suitable high-boiling point solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 eq), the comonomer (1.0 eq), KOAc (2.0 eq), and Pd(OAc)₂ (5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMAc and PivOH (1.0 eq) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 24-72 hours under an inert atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing by GPC to observe the increase in molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.
-
Dry the purified polymer under vacuum.
Protocol 2: Stille Cross-Coupling Polymerization
This is a robust and widely used method for forming C-C bonds in polymer synthesis.[3]
Materials:
-
Dihalogenated this compound monomer (e.g., dibromo derivative)
-
Distannylated comonomer (e.g., bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the dihalogenated this compound monomer (1.0 eq) and the distannylated comonomer (1.0 eq) in anhydrous, deoxygenated toluene.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (around 110 °C for toluene) and stir under an inert atmosphere for 24-48 hours.
-
Monitor the polymerization by GPC.
-
After cooling, precipitate the polymer in methanol.
-
Filter the polymer and purify by Soxhlet extraction as described in Protocol 1.
-
Dry the final polymer product under vacuum.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of polymers based on this compound.
Caption: Logical diagram illustrating the design of donor-acceptor copolymers using this compound.
References
- 1. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Addition to Thieno[2,3-c]furan-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]furan-4,6-dione and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strained anhydride ring is susceptible to nucleophilic attack, leading to ring-opened products with diverse functionalities. This application note provides detailed experimental protocols for the nucleophilic addition of primary amines and thiols to this compound, yielding the corresponding 2-carbamoyl-3-thiophenecarboxylic acid and 2-(thiocarbonyl)-3-thiophenecarboxylic acid derivatives. These protocols are designed to be a valuable resource for researchers engaged in the synthesis and derivatization of novel thiophene-based compounds.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening of the furan moiety results in the formation of a carboxylate and either an amide or a thioester, which upon workup yields the final carboxylic acid product.
Key Signaling Pathway: Nucleophilic Addition and Ring-Opening
Caption: General mechanism of nucleophilic addition to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(benzylcarbamoyl)-3-thiophenecarboxylic acid
This protocol details the reaction of this compound with a primary amine, benzylamine, to yield the corresponding N-substituted carboxamide.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 2-(benzylcarbamoyl)-3-thiophenecarboxylic acid.
Protocol 2: Synthesis of 2-(benzylthiocarbonyl)-3-thiophenecarboxylic acid
This protocol describes the reaction of this compound with a thiol, benzyl mercaptan, in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Benzyl mercaptan
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (25 mL).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add benzyl mercaptan (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford 2-(benzylthiocarbonyl)-3-thiophenecarboxylic acid.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic addition reactions.
Table 1: Reaction of this compound with Benzylamine
| Entry | Reactant Ratio (Dione:Amine) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1:1.1 | THF | 2 | 25 | 92 |
| 2 | 1:1.1 | DCM | 3 | 25 | 88 |
| 3 | 1:1.5 | THF | 1.5 | 25 | 95 |
Table 2: Reaction of this compound with Benzyl Mercaptan
| Entry | Reactant Ratio (Dione:Thiol) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1:1.1 | TEA | DCM | 12 | 25 | 85 |
| 2 | 1:1.1 | DIPEA | DCM | 12 | 25 | 82 |
| 3 | 1:1.2 | TEA | THF | 10 | 25 | 89 |
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Application Notes and Protocols: Thieno[2,3-c]furan-4,6-dione as a Building Block for Small Molecule Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]furan-4,6-dione is an emerging electron-deficient building block for the synthesis of small molecule organic semiconductors. Its fused heterocyclic structure offers a rigid and planar core, which is advantageous for facilitating intermolecular charge transport. While its application in organic electronics is a relatively new area of exploration, its structural similarity to the well-studied thieno[3,4-c]pyrrole-4,6-dione suggests significant potential for use in high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
These application notes provide a comprehensive overview of the anticipated use of this compound in the design, synthesis, and characterization of small molecule semiconductors, drawing parallels from its more extensively researched pyrrole-based analogue. The protocols outlined below are intended to serve as a foundational guide for researchers venturing into the development of novel electronic materials based on this promising heterocyclic scaffold.
Molecular Design and Synthesis
Small molecule semiconductors based on a donor-acceptor (D-A) architecture have demonstrated exceptional performance in organic electronic devices. A common and successful molecular design is the A2-D-A1-D-A2 structure, where a central electron-accepting core (A1) is flanked by two electron-donating units (D), which are in turn capped by two terminal electron-accepting groups (A2). In this framework, this compound serves as the central acceptor core (A1).
Experimental Protocol: Synthesis of a this compound-based Small Molecule
This protocol describes a general synthetic route for an A2-D-A1-D-A2 type small molecule using Stille coupling and a subsequent condensation reaction.
Materials:
-
This compound
-
2-tributylstannyl-(donor unit) (e.g., a substituted thiophene)
-
Terminal acceptor precursor (e.g., 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous toluene
-
Anhydrous chloroform
-
Piperidine
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of the D-A1-D Intermediate: a. In a flame-dried Schlenk flask, dissolve this compound (1 equivalent) and the stannylated donor unit (2.2 equivalents) in anhydrous toluene. b. Degas the solution with argon for 30 minutes. c. Add Pd(PPh₃)₄ (0.05 equivalents) to the flask under an argon atmosphere. d. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the D-A1-D intermediate.
-
Synthesis of the Final A2-D-A1-D-A2 Molecule: a. Dissolve the purified D-A1-D intermediate (1 equivalent) and the terminal acceptor precursor (2.5 equivalents) in anhydrous chloroform. b. Add a catalytic amount of piperidine (2-3 drops). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by TLC. e. Once the reaction is complete, wash the organic layer with water and brine, then dry over anhydrous MgSO₄. f. Remove the solvent in vacuo. g. Purify the final product by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by vacuum sublimation to yield the A2-D-A1-D-A2 small molecule semiconductor.
Device Fabrication and Characterization
Organic Field-Effect Transistors (OFETs)
Protocol for Bottom-Gate, Top-Contact OFET Fabrication:
-
Substrate Preparation: a. Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (300 nm) as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric. b. Clean the substrates by sequential ultrasonication in acetone and isopropanol for 15 minutes each. c. Dry the substrates under a stream of nitrogen. d. Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer by immersing the substrates in a 10 mM solution of OTS in toluene for 20 minutes, followed by rinsing with fresh toluene and baking at 120 °C for 10 minutes.
-
Active Layer Deposition: a. Prepare a solution of the this compound-based small molecule in a suitable solvent (e.g., chloroform, 5-10 mg/mL). b. Deposit the active layer by spin-coating the solution onto the OTS-treated substrate at 2000-4000 rpm for 60 seconds. c. Anneal the film at a temperature optimized for the specific material (e.g., 100-150 °C) for 10-30 minutes in a nitrogen-filled glovebox to improve molecular ordering.
-
Electrode Deposition and Device Characterization: a. Deposit gold source and drain electrodes (50 nm) through a shadow mask onto the semiconductor layer by thermal evaporation. The channel length and width are defined by the shadow mask. b. Characterize the OFET devices in a nitrogen atmosphere or ambient air using a semiconductor parameter analyzer. Extract key performance metrics such as charge carrier mobility, on/off current ratio, and threshold voltage from the transfer and output characteristics.
Organic Photovoltaics (OPVs)
Protocol for Conventional Bulk-Heterojunction OPV Fabrication:
-
Substrate Preparation: a. Clean patterned indium tin oxide (ITO)-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. b. Treat the cleaned ITO surface with oxygen plasma to improve its work function. c. Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO and anneal according to the manufacturer's instructions.
-
Active Layer Deposition: a. Prepare a blend solution of the this compound-based small molecule (as the donor or acceptor) and a suitable counterpart (e.g., PC₇₁BM as the acceptor if the small molecule is the donor) in a solvent like chloroform or chlorobenzene. The donor:acceptor weight ratio is typically optimized (e.g., 1:1, 1:1.2). b. Spin-coat the active layer blend onto the HTL inside a nitrogen-filled glovebox. c. Anneal the active layer to optimize the morphology for efficient charge separation and transport.
-
Cathode Deposition and Device Characterization: a. Deposit an electron transport layer (e.g., Ca, 20 nm) followed by a metal cathode (e.g., Al, 100 nm) by thermal evaporation through a shadow mask. b. Encapsulate the device to prevent degradation from air and moisture. c. Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²). Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Data Presentation
The following tables present anticipated or analogous quantitative data for small molecules based on the this compound core, based on values reported for similar thieno-fused heterocyclic systems.
Table 1: Optical and Electrochemical Properties
| Property | Expected Range |
| Absorption Maximum (λmax, solution) | 550 - 700 nm |
| Absorption Maximum (λmax, film) | 600 - 750 nm |
| Optical Bandgap (Egopt) | 1.5 - 2.0 eV |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -3.6 to -4.0 eV |
| Electrochemical Bandgap (Egec) | 1.6 - 2.1 eV |
Table 2: OFET Device Performance (Bottom-Gate, Top-Contact)
| Parameter | Expected Value |
| Hole Mobility (µh) | 10-3 - 1 cm2V-1s-1 |
| Electron Mobility (µe) | 10-4 - 10-2 cm2V-1s-1 |
| On/Off Current Ratio | > 105 |
| Threshold Voltage (Vth) | 0 to -20 V |
Table 3: OPV Device Performance (Bulk-Heterojunction)
| Parameter | Expected Value |
| Power Conversion Efficiency (PCE) | 5 - 12 % |
| Open-Circuit Voltage (Voc) | 0.7 - 0.9 V |
| Short-Circuit Current Density (Jsc) | 10 - 20 mA/cm2 |
| Fill Factor (FF) | 0.60 - 0.75 |
Disclaimer: The quantitative data presented are predictive and based on analogous molecular structures. Actual values for this compound-based materials will require experimental verification.
Application Notes and Protocols: Visible-Light-Mediated Cycloaddition Reactions with Furan-Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for visible-light-mediated cycloaddition reactions involving furan-dione derivatives. The use of visible light as a green and efficient energy source for inducing these transformations offers significant advantages over traditional thermal methods, including milder reaction conditions and unique reactivity profiles. The following sections detail specific cycloaddition strategies for the synthesis of complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry and materials science.
Visible-Light-Mediated [3+2] Cycloaddition for the Synthesis of Naphtho[2,3-b]furan-4,9-diones
This protocol describes a green and efficient method for synthesizing naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs through a [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes and alkenes. The reaction proceeds under blue LED irradiation without the need for any metal catalysts, ligands, or bases, showcasing excellent regioselectivity and functional group tolerance.[1][2]
Reaction Principle
The reaction involves the visible-light-mediated cycloaddition of a 2-hydroxy-1,4-naphthoquinone with either an alkyne or an alkene. This process leads to the formation of a five-membered furan ring fused to the naphthoquinone core.
Experimental Workflow
The following diagram illustrates the general workflow for the visible-light-mediated [3+2] cycloaddition reaction.
Caption: General workflow for the photochemical synthesis.
Detailed Experimental Protocol
Materials:
-
2-hydroxy-1,4-naphthoquinone (1.0 equiv)
-
Substituted phenylacetylene or styrene derivative (1.2 equiv)
-
Acetonitrile (CH₃CN) as solvent
-
Reaction vessel (e.g., Schlenk tube)
-
Blue LED strip (460 nm)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suitable reaction vessel, add 2-hydroxy-1,4-naphthoquinone.
-
Add the corresponding alkyne or alkene (1.2 equivalents).
-
Add the solvent (acetonitrile). The concentration of the starting naphthoquinone is typically around 0.1 M.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Irradiate the mixture with a blue LED strip (460 nm) for 6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired naphtho[2,3-b]furan-4,9-dione derivative.[1]
Quantitative Data: Synthesis of Naphtho[2,3-b]furan-4,9-dione Derivatives
The following table summarizes the yields for a variety of synthesized naphtho[2,3-b]furan-4,9-dione derivatives.
| Entry | Alkyne/Alkyne Reactant | Product | Yield (%) |
| 1 | 4-Bromophenylacetylene | 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione | 65 |
| 2 | 4-(tert-Butyl)phenylacetylene | 2-(4-(tert-Butyl)phenyl)naphtho[2,3-b]furan-4,9-dione | 79 |
| 3 | 4-Propylphenylacetylene | 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione | 80 |
| 4 | 1,1-Diphenylethylene | 2,2-Diphenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | 72 |
Data sourced from[1]
Visible-Light-Promoted [4+2] Annulation for Anthracenone-Furan Synthesis
This section details a one-pot visible light-promoted reaction for the synthesis of anthracenone-furans from readily available 2,3-dibromonaphthoquinones and phenylbenzofurans.[3][4] This formal Diels-Alder reaction is driven by blue light and a photocatalyst, offering a clean and efficient route to polycyclic furan-dione systems.[3][4]
Reaction Mechanism
The proposed mechanism involves the selective excitation of the photocatalyst (4CzIPN) by blue light, followed by energy transfer to the quinone. This leads to the formation of a 1,6-biradical intermediate, which then recombines and eliminates HX to yield the final anthracenone-furan product.[3][4]
Caption: Proposed mechanism for the [4+2] annulation.
Experimental Protocol
Materials:
-
2,3-Dibromonaphthoquinone derivative (0.1 mmol, 1.0 equiv)
-
Phenylbenzofuran derivative (0.13 mmol, 1.3 equiv)
-
4CzIPN (photocatalyst, 0.005 mmol, 5 mol%)
-
Solvent (e.g., 1,2-dichloroethane)
-
Blue LED light source
Procedure:
-
Combine the 2,3-dibromonaphthoquinone, phenylbenzofuran, and 4CzIPN in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the mixture.
-
Purify the residue by column chromatography to obtain the anthracenone-furan product.[3]
Quantitative Data: Synthesis of Anthracenone-Furans
The table below presents the yields for the synthesis of various anthracenone-furan derivatives.
| Entry | Quinone Reactant | Benzofuran Reactant | Product | Yield (%) |
| 1 | 2,3-Dibromonaphthalene-1,4-dione | 2-Phenylbenzofuran | 3a | 88 |
| 2 | 2,3-Dibromo-6,7-dimethylnaphthalene-1,4-dione | 2-Phenylbenzofuran | 7a | 84 |
| 3 | 2,3-Dibromoanthracene-1,4-dione | 2-Phenylbenzofuran | 8a | 87 |
| 4 | 2,3-Dibromoanthracene-1,4-dione | 2-(p-Tolyl)benzofuran | 8b | 66 |
Data sourced from[4]
Applications and Future Outlook
The methodologies presented here provide efficient and environmentally friendly access to complex furan-dione derivatives. These compounds are of significant interest in drug discovery due to their presence in numerous biologically active natural products.[2] The mild reaction conditions and broad substrate scope make these visible-light-mediated cycloadditions powerful tools for the construction of diverse molecular libraries for biological screening. Future research may focus on expanding the scope of these reactions to include a wider range of furan-dione precursors and developing asymmetric variants to control stereochemistry. The use of furan-based derivatives as photoinitiators for polymerization also represents a growing area of application.[5]
References
- 1. An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction | MDPI [mdpi.com]
- 2. An Efficient Synthesis of Naphtho[2,3- b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible light enabled [4+2] annulation reactions for anthracenone-furans from 2,3-dibromonaphthoquinone and phenylbenzofurans - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07314A [pubs.rsc.org]
- 4. Visible light enabled [4+2] annulation reactions for anthracenone-furans from 2,3-dibromonaphthoquinone and phenylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization [mdpi.com]
Application Notes and Protocols for Michael Addition Reactions Involving Heterocyclic Dione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Michael addition reactions utilizing heterocyclic dione compounds as nucleophiles (Michael donors). The synthesis of diverse and biologically active molecules is highlighted, with a focus on their relevance in medicinal chemistry and drug development. Detailed experimental protocols for key reactions are provided, along with quantitative data and visualizations of relevant biological pathways.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] Heterocyclic diones, such as barbituric acid derivatives, pyrazolidine-3,5-diones, and pyrrolidine-2,4-diones, are particularly effective Michael donors due to the acidity of the protons at the C-5 position, which allows for the ready formation of stabilized enolates.[2] The resulting Michael adducts often possess significant biological activity and serve as versatile scaffolds for the synthesis of more complex molecules, including spiro-heterocycles.[3][4]
Applications in Drug Development
Michael adducts derived from heterocyclic diones have shown promise in a variety of therapeutic areas. For instance, certain pyrrolidine-2,4-dione derivatives have been identified as potent anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme.[5][6] Additionally, the Michael addition is a key mechanistic step for many covalent inhibitor drugs, where the Michael acceptor moiety on the drug forms a covalent bond with a nucleophilic residue in the active site of a target enzyme.[4]
Key Heterocyclic Dione Michael Donors
-
Barbituric Acid and its Derivatives: Widely used due to their high reactivity and the diverse biological activities of their adducts.
-
Pyrazolidine-3,5-diones: Versatile building blocks for the synthesis of chiral pyrazolone derivatives with potential pharmaceutical applications.[7]
-
Pyrrolidine-2,4-diones (Succinimides): Scaffolds for the development of anti-inflammatory and analgesic agents.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Diethylamine-Catalyzed Michael Addition of Barbituric Acid Derivatives to Nitroalkenes
This protocol is adapted from a greener, efficient approach for the synthesis of pyrimidine derivatives.[8]
Materials:
-
Barbituric acid or 1,3-dimethylbarbituric acid
-
Substituted nitroalkene
-
Diethylamine (Et₂NH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
10% Ethanol (EtOH) in DCM
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the nitroalkene (1.5 mmol), barbituric acid derivative (1.5 mmol), and diethylamine (1.5 mmol) in degassed deionized water (1.5 mL).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the reactants are completely consumed.
-
Upon completion, the product may precipitate out of solution or form an oily layer.
-
Acidify the reaction mixture with 1M HCl.
-
Extract the product with a mixture of DCM and 10% EtOH.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Organocatalytic Asymmetric Michael Addition of Ketones to N-Substituted Maleimides (for Pyrrolidine-2,4-dione Derivatives)
This protocol is based on the synthesis of N-substituted pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents.[5]
Materials:
-
N-substituted maleimide
-
Ketone (e.g., cycloalkyl, alkyl, or aryl ketone)
-
Self-assembled three-component organocatalyst system (as described in the literature)
-
Appropriate solvent (e.g., toluene, CH₂Cl₂)
Procedure:
-
To a solution of the N-substituted maleimide (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (2.0 mmol).
-
Add the organocatalyst (typically 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor by TLC.
-
Once the reaction is complete, quench the reaction as per the specific catalyst requirements (e.g., with a mild acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired pyrrolidine-2,5-dione derivative.
Data Presentation
Table 1: Diethylamine-Catalyzed Michael Addition of Barbituric Acid Derivatives to Nitroalkenes
| Entry | Barbituric Acid Derivative | Nitroalkene | Product | Yield (%) |
| 1 | 1,3-Dimethylbarbituric acid | β-Nitrostyrene | 5-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-5-nitro-4-phenylpentan-2-one | 99 |
| 2 | 1,3-Dimethylbarbituric acid | 4-Chloro-β-nitrostyrene | 5-(4-Chlorophenyl)-5-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-4-nitrobutan-2-one | 95 |
| 3 | Barbituric acid | β-Nitrostyrene | 5-(2,4,6-Trioxohexahydropyrimidin-5-yl)-5-nitro-4-phenylpentan-2-one | 92 |
| 4 | Barbituric acid | 4-Methoxy-β-nitrostyrene | 5-(4-Methoxyphenyl)-5-(2,4,6-trioxohexahydropyrimidin-5-yl)-4-nitrobutan-2-one | 94 |
Data adapted from Barakat, A. et al. (2014).[8]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Synthesized Pyrrolidine-2,5-dione Derivatives
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | Cyclopentyl | 25.4 | 1.2 | 21.1 |
| 13e | 4-Fluorophenyl | 30.9 | 0.98 | 31.5 |
| Celecoxib | (Standard) | 50.0 | 0.04 | 1250 |
Data adapted from Khan, I. et al. (2020).[5]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of Michael adducts from heterocyclic diones.
Mechanism of Covalent Enzyme Inhibition via Michael Addition
References
- 1. Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible Michael additions: covalent inhibitors and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-c]furan-4,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thieno[2,3-c]furan-4,6-dione synthesis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is primarily achieved through the dehydration of 2,3-thiophenedicarboxylic acid.
Q1: The reaction is sluggish or incomplete, resulting in a low yield of this compound.
A1: Incomplete conversion of the starting material, 2,3-thiophenedicarboxylic acid, is a frequent cause of low yields. Several factors can contribute to this issue.
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Purity of Starting Material: The presence of impurities in the 2,3-thiophenedicarboxylic acid can interfere with the reaction. Ensure the starting material is of high purity and completely dry, as moisture will consume the dehydrating agent.
-
Dehydrating Agent: The choice and quality of the dehydrating agent are critical.
-
Acetic Anhydride: This is a common and effective reagent. Ensure it is fresh and has not been exposed to moisture. Using a large excess of acetic anhydride can help drive the reaction to completion.
-
Thionyl Chloride (SOCl₂): Another powerful dehydrating agent. It should be freshly distilled for best results. The reaction with thionyl chloride often requires heating and careful control of the reaction temperature.
-
Other Reagents: Other reagents like oxalyl chloride in combination with a catalyst such as triphenylphosphine oxide can also be employed for anhydride synthesis under mild conditions.[1]
-
-
Reaction Temperature: The optimal temperature depends on the chosen dehydrating agent.
-
Reactions with acetic anhydride often require heating to reflux to ensure complete conversion.
-
When using thionyl chloride, the reaction may proceed at a lower temperature, but a period of heating might be necessary to drive off volatile byproducts (HCl and SO₂).
-
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion.
Q2: The final product is impure, showing contamination with byproducts.
A2: Impurities can arise from side reactions or incomplete removal of reagents and byproducts.
-
Side Reactions:
-
Decarboxylation: At elevated temperatures, dicarboxylic acids, particularly those on a heterocyclic ring, can undergo decarboxylation. Careful temperature control is crucial to minimize this side reaction.
-
Polymerization: Under harsh conditions, intermolecular reactions can lead to the formation of polymeric byproducts. Using milder dehydrating agents or reaction conditions can mitigate this.
-
-
Purification:
-
Removal of Acetic Acid: If acetic anhydride is used, the byproduct is acetic acid. This can typically be removed under reduced pressure. Co-evaporation with a high-boiling point, inert solvent like toluene can aid in its complete removal.
-
Removal of Thionyl Chloride: Excess thionyl chloride is volatile and can be removed by distillation, often under reduced pressure.
-
Recrystallization: The crude this compound can be purified by recrystallization from an appropriate solvent. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of organic solids include toluene, hexanes, or mixtures thereof.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent purification method to remove non-volatile impurities.
-
Q3: The isolated yield is low despite complete conversion of the starting material.
A3: Low isolated yields can be due to product loss during the workup and purification steps.
-
Mechanical Losses: Be mindful of material loss during transfers between flasks and on filtration media.
-
Solubility in Wash Solvents: If the product is washed, ensure the wash solvent does not significantly dissolve the product. Using cold solvent can minimize solubility losses.
-
Decomposition on Standing: Some anhydrides can be sensitive to moisture and may hydrolyze back to the dicarboxylic acid upon prolonged exposure to air. Store the product in a desiccator over a drying agent.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the intramolecular dehydration of 2,3-thiophenedicarboxylic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent.
Q2: Which dehydrating agent is best for this synthesis?
A2: The choice of dehydrating agent depends on the scale of the reaction and the available equipment.
-
Acetic Anhydride: Generally a good choice for both small and larger scale preparations. It is relatively inexpensive and effective, though it often requires heating.
-
Thionyl Chloride: A more reactive and powerful dehydrating agent that can often effect the transformation at lower temperatures. However, it is corrosive and releases toxic gases (HCl and SO₂), requiring a well-ventilated fume hood and careful handling.
-
Oxalyl Chloride/Triphenylphosphine Oxide: This system is known to promote anhydride formation under very mild and neutral conditions, which can be advantageous if the starting material or product is sensitive to heat or acid.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by TLC by spotting the reaction mixture against the starting 2,3-thiophenedicarboxylic acid. The dicarboxylic acid is typically much more polar than the resulting anhydride. A solvent system such as ethyl acetate/hexanes can be used. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction. HPLC or Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the expected yields for this reaction?
III. Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Anhydride Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Reflux, 1-4 hours | Inexpensive, effective, byproducts are easily removed. | Requires heating, which may cause side reactions. |
| Thionyl Chloride | Room temperature to reflux, 1-3 hours | Highly reactive, can be used at lower temperatures. | Corrosive, evolves toxic gases (HCl, SO₂). |
| Oxalyl Chloride / Triphenylphosphine Oxide | Room temperature, 1 hour | Mild and neutral conditions, high yields.[1] | More expensive reagents. |
IV. Experimental Protocols
While a specific, peer-reviewed protocol for this compound was not found in the performed search, the following general procedure is based on established methods for the synthesis of anhydrides from dicarboxylic acids and can be used as a starting point for optimization.
General Protocol for the Synthesis of this compound using Acetic Anhydride:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-thiophenedicarboxylic acid.
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 equivalents relative to the dicarboxylic acid).
-
Reaction: Heat the mixture to reflux with stirring. The solid dicarboxylic acid should gradually dissolve as it reacts to form the soluble anhydride.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. To ensure complete removal, an inert solvent with a higher boiling point, such as toluene, can be added and co-evaporated.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., toluene or a hexane/toluene mixture).
-
Alternatively, if the product is thermally stable, sublimation under high vacuum can be performed to obtain a highly pure product.
-
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Thieno[2,3-c]furan-4,6-dione
Welcome to the technical support center for the purification of crude Thieno[2,3-c]furan-4,6-dione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
-
Thiophene-2,3-dicarboxylic acid: The unreacted starting material or the product of anhydride hydrolysis.
-
Residual solvents: Solvents used in the synthesis or workup.
-
Side-products from synthesis: Depending on the synthetic route, these could include halogenated thiophenes or other regioisomers.
-
Polymeric materials: Formed during the reaction or upon prolonged heating.
Q2: My crude product is a dark, oily substance. How can I solidify it for further purification?
A2: If your crude product is oily, it may be due to the presence of residual solvents or low-molecular-weight impurities. Try the following:
-
Trituration: Add a non-polar solvent in which the desired product is expected to be insoluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously. This may induce crystallization or precipitation of the product, leaving impurities in the solvent.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) and then add a non-polar solvent like hexanes. Remove the solvents under reduced pressure. Repeating this process can sometimes help to produce a solid.
-
Seeding: If you have a small amount of pure, solid this compound, adding a seed crystal to a concentrated solution of the crude material can initiate crystallization.
Q3: What is the first step I should take to purify my crude this compound?
A3: A simple aqueous workup is often a good starting point. Since the most likely impurity is the corresponding dicarboxylic acid, washing the crude product with a mild base can help remove it.
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like thiophene-2,3-dicarboxylic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Issue 1.1: I am unable to find a suitable single solvent for recrystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, water). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid (cloudy). Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
| Solvent Polarity | Suggested Solvents |
| Non-Polar | Hexanes, Heptane |
| Moderately Polar | Toluene, Diethyl Ether, Dichloromethane (DCM) |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF) |
| Polar Protic | Ethanol, Methanol, Water |
Issue 1.2: The product "oils out" instead of crystallizing upon cooling.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. You can insulate the flask to slow down the cooling rate.
-
Lower Initial Concentration: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of pure product to the cooled solution to induce crystallization.
-
Guide 2: Purification by Column Chromatography
Issue 2.1: My compound is very polar and does not move from the baseline on a silica gel column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). You can increase the proportion of the polar solvent. For very polar compounds, adding a small percentage of methanol to your eluent can be effective.
-
Use a More Polar Stationary Phase: If silica gel is not suitable, consider alternative stationary phases:
-
Alumina (basic or neutral): Can be effective for separating polar compounds.
-
Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed (less polar compounds elute first).
-
Amine-functionalized Silica: This can be useful for polar compounds, particularly those with acidic protons, as it can reduce tailing.[1]
-
-
Issue 2.2: My compound appears to be decomposing on the silica gel column.
-
Troubleshooting Steps:
-
Deactivate the Silica: Silica gel is acidic and can cause the degradation of sensitive compounds. You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (~1%), to your eluent system.
-
Use an Alternative Stationary Phase: As mentioned above, alumina or a bonded-phase silica may be less harsh than standard silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load your sample, and elute it without unnecessary delays.
-
Issue 2.3: I am getting poor separation between my product and an impurity.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems to find one that gives the best separation (largest difference in Rf values) between your product and the impurity. A good target Rf for the desired compound is typically between 0.2 and 0.4.
-
Use a Gradient Elution: Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities on the column.
-
Column Dimensions: Use a longer, thinner column for better separation efficiency. Ensure you are not overloading the column with too much crude material. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Experimental Protocols
Protocol 1: Proposed Recrystallization Procedure
This is a general starting protocol and may require optimization.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and heptane, or ethyl acetate and hexanes) to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Proposed Flash Column Chromatography Procedure
This is a general starting protocol and may require optimization.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a 9:1 mixture of hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common issues in recrystallization.
References
Thermal stability and storage conditions for Thieno[2,3-c]furan-4,6-dione.
Technical Support Center: Thieno[2,3-c]furan-4,6-dione
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the thermal stability and appropriate storage conditions for this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and best practices for handling this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to moisture and temperature. Proper storage is crucial to maintain its integrity and reactivity. Based on supplier recommendations and the chemical nature of anhydrides, the following conditions are advised.
Q2: What is the thermal stability of this compound?
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound, also known as 2,3-Thiophenedicarboxylic Anhydride, is hydrolysis. As a carboxylic anhydride, it readily reacts with water to open the furanone ring and form the corresponding 2,3-thiophenedicarboxylic acid. This will impact any subsequent reactions where the anhydride functionality is required. It is also susceptible to reaction with other nucleophiles such as alcohols and amines.
Data Presentation: Storage and Stability Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | To minimize thermal degradation and slow down potential side reactions.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture. |
| Container | Tightly sealed, opaque vial | To protect from moisture and light. |
| Handling | Handle in a dry, inert atmosphere (e.g., glove box) | To prevent hydrolysis during weighing and preparation of solutions. |
Table 2: Potential Degradation Pathways and Byproducts
| Degradation Pathway | Reagent/Condition | Major Byproduct | Implication for Experiments |
| Hydrolysis | Water (moisture) | 2,3-Thiophenedicarboxylic acid | Loss of anhydride reactivity, introduction of a carboxylic acid into the reaction mixture. |
| Alcoholysis | Alcohols | Mono-ester of 2,3-thiophenedicarboxylic acid | Unwanted side-product formation, consumption of starting material. |
| Aminolysis | Primary/Secondary Amines | Amide-acid of 2,3-thiophenedicarboxylic acid | Formation of undesired amides. |
| Thermal Decomposition | Elevated Temperatures | Hetarynes, CO, CO2 (postulated) | Complete decomposition of the starting material, potential for hazardous gas evolution. |
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in experiments.
Problem 1: Low or no reactivity in an acylation reaction.
-
Possible Cause: The this compound may have hydrolyzed to 2,3-thiophenedicarboxylic acid due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Integrity: Check the appearance of the compound. Clumped or sticky solid may indicate hydrolysis. If possible, obtain an IR spectrum and look for the characteristic broad O-H stretch of a carboxylic acid and the disappearance of the anhydride C=O stretches.
-
Use Fresh Reagent: Use a freshly opened vial of the compound.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the compound under an inert atmosphere.
-
Problem 2: Formation of unexpected byproducts.
-
Possible Cause: The presence of nucleophilic impurities (e.g., water, alcohols) in the reaction mixture.
-
Troubleshooting Steps:
-
Purify Solvents and Reagents: Ensure all solvents and other reagents are of high purity and are anhydrous.
-
Control Reaction Temperature: Run the reaction at the lowest possible temperature to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variable amounts of hydrolysis of the this compound stock.
-
Troubleshooting Steps:
-
Aliquot the Reagent: Upon receiving, aliquot the this compound into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to the atmosphere.
-
Standardize Handling Procedure: Develop and adhere to a strict standard operating procedure for handling and dispensing the compound.
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Experimental Protocols
While a specific, detailed experimental protocol focusing on the stability of this compound is not available, the following general protocol for an acylation reaction highlights the critical steps for maintaining its integrity.
General Protocol for the Acylation of an Amine with this compound
Objective: To synthesize the corresponding amide-acid from an amine and this compound.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 equivalents)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Preparation of Glassware: All glassware (round-bottom flask, stir bar, dropping funnel) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the glassware under an inert atmosphere.
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Reagent Preparation:
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In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
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In a separate, dry flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
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-
Reaction:
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Cool the amine solution to 0°C using an ice bath.
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Slowly add the solution of this compound to the stirred amine solution dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
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Upon completion, quench the reaction by adding a small amount of water.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with dilute acid, then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Factors affecting the stability of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
Controlling side reactions in Thieno[2,3-c]furan-4,6-dione polymerization.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling side reactions during the polymerization of Thieno[2,3-c]furan-4,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions during the polymerization of this compound?
A1: Due to its chemical structure, the most probable side reactions include:
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Hydrolysis of the furan-dione ring: The cyclic anhydride is susceptible to reaction with water, leading to the formation of thiophene-2,3-dicarboxylic acid. This can terminate chain growth.
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Decarboxylation: At elevated temperatures, the monomer or the hydrolyzed dicarboxylic acid can lose carbon dioxide, introducing structural defects into the polymer backbone.[1][2]
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Cross-linking: Undesired reactions at the thiophene ring can lead to the formation of branched or cross-linked polymer chains, affecting solubility and processability.
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Premature chain termination: Impurities in the monomer or solvent, or side reactions related to the specific coupling chemistry (e.g., Stille or Suzuki coupling), can lead to the formation of low molecular weight polymers.[3]
Q2: How critical is monomer purity for a successful polymerization?
A2: Monomer purity is paramount. Impurities can act as chain terminators or inhibitors, leading to low molecular weight polymers and unpredictable material properties. It is highly recommended to purify the this compound monomer, for instance by recrystallization or sublimation, before use.
Q3: What are the ideal storage conditions for the this compound monomer?
A3: The monomer should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes hydrolysis of the anhydride ring due to atmospheric moisture.[4]
Q4: Which polymerization methods are suitable for this compound?
A4: Common methods for polymerizing thiophene-based monomers include transition-metal-catalyzed cross-coupling reactions such as Stille, Suzuki, and direct arylation polymerizations. The choice of method will depend on the specific co-monomer and desired polymer properties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Incomplete reaction. 2. Impure monomer or reagents. 3. Suboptimal reaction temperature. 4. Catalyst deactivation. | 1. Increase reaction time or catalyst loading. 2. Purify monomer and ensure all reagents and solvents are anhydrous. 3. Optimize the reaction temperature; too high can cause decarboxylation, too low can slow down the reaction. 4. Ensure inert atmosphere is maintained throughout the reaction. |
| Low Molecular Weight | 1. Presence of monofunctional impurities. 2. Incorrect stoichiometry of monomers. 3. Hydrolysis of the anhydride ring leading to chain termination. 4. Side reactions in coupling chemistry (e.g., hydrolytic deboronation in Suzuki coupling).[3] | 1. Purify monomer rigorously. 2. Accurately measure monomer quantities. 3. Use anhydrous solvents and reagents and maintain a dry, inert atmosphere. 4. For Suzuki coupling, use boronic esters instead of boronic acids to minimize deboronation. |
| Poor Solubility of the Final Polymer | 1. Cross-linking reactions. 2. Aggregation of polymer chains. 3. High molecular weight with strong interchain interactions. | 1. Lower the reaction temperature. Optimize catalyst and ligand to favor linear chain growth. 2. Use solvents that are known to be good for polythiophenes (e.g., chloroform, chlorobenzene, o-dichlorobenzene). 3. Consider introducing solubilizing side chains to the co-monomer. |
| Inconsistent Batch-to-Batch Results | 1. Variability in monomer quality. 2. Inconsistent reaction conditions (temperature, time, atmosphere). 3. Differences in solvent and reagent purity. | 1. Use monomer from the same purified batch for a series of experiments. 2. Carefully control all reaction parameters. 3. Use freshly purified solvents for each reaction. |
| Broad Polydispersity Index (PDI) | 1. Multiple active catalytic species. 2. Side reactions leading to chain termination or branching. 3. Changes in reaction kinetics over time. | 1. Use a well-defined catalyst/pre-catalyst. 2. Refer to solutions for low molecular weight and cross-linking. 3. Ensure consistent temperature control and efficient stirring. |
Experimental Protocols
Monomer Purification (Illustrative)
Objective: To obtain high-purity this compound suitable for polymerization.
Method: Sublimation
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Place the crude this compound in a sublimation apparatus.
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Heat the apparatus under high vacuum. The temperature should be carefully controlled to be below the melting point but high enough for sublimation to occur at a reasonable rate.
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Collect the purified crystalline monomer on a cold finger or the cooler parts of the apparatus.
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Once the sublimation is complete, carefully vent the apparatus with an inert gas (e.g., argon) before collecting the purified monomer.
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Store the purified monomer under an inert atmosphere in a desiccator.
General Polymerization Protocol (Illustrative Example: Stille Coupling)
Objective: To synthesize a copolymer of this compound with a distannylated co-monomer.
Materials:
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Purified this compound (as a di-halogenated derivative)
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Distannylated co-monomer
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Anhydrous, degassed solvent (e.g., toluene or DMF)
Procedure:
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In a Schlenk flask, under an inert atmosphere, dissolve the di-halogenated this compound and the distannylated co-monomer in the anhydrous, degassed solvent.
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Add the palladium catalyst to the solution.
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 24-48 hours).
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Monitor the reaction progress by a suitable technique (e.g., GPC analysis of small aliquots).
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After completion, cool the reaction mixture to room temperature.
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Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
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Collect the polymer by filtration.
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Purify the polymer by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.
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Dry the purified polymer under vacuum.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Potential side reactions in this compound polymerization.
References
Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-c]furan Derivatization
Welcome to the technical support center for the derivatization of thieno[2,3-c]furan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing substituents onto the thieno[2,3-c]furan core?
A1: The most prevalent and versatile methods for derivatizing the thieno[2,3-c]furan scaffold are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic core, typically by using a halogenated thieno[2,3-c]furan precursor. Additionally, modular synthesis approaches involving cycloaddition and cyclization reactions can be employed to construct the thieno[2,3-c]furan ring with desired substituents already in place.[1]
Q2: I am having trouble with the solubility of my thieno[2,3-c]furan starting material. What solvents are recommended?
A2: Thieno[2,3-c]furan and its derivatives can exhibit a range of polarities. For cross-coupling reactions, common solvents include toluene, dioxane, and THF.[2] For purification by chromatography, a solvent system should be chosen based on the polarity of your specific derivative. It is advisable to perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) to determine the optimal conditions for your compound.
Q3: My cross-coupling reaction is not going to completion. What are some initial troubleshooting steps?
A3: Incomplete conversion in cross-coupling reactions can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to oxygen and moisture. Secondly, the choice of ligand, base, and temperature can significantly impact the reaction outcome. It may be necessary to screen different conditions to find the optimal combination for your specific substrates. Finally, catalyst deactivation can occur, which might be addressed by using a higher catalyst loading or a more robust catalyst system.
Q4: Are there any known issues with the stability of the thieno[2,3-c]furan ring under certain reaction conditions?
A4: The thieno[2,3-c]furan ring system is generally stable under many common reaction conditions, including those used for cross-coupling reactions. However, like many electron-rich heterocyclic systems, it can be susceptible to degradation under strongly acidic or oxidizing conditions. It is always recommended to perform reactions under the mildest conditions possible and to monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures, which could lead to side reactions or decomposition.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low to no yield of the desired coupled product.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Ensure rigorous exclusion of oxygen and water from the reaction. |
| Incorrect Base | The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly affect the reaction rate.[2] |
| Poor Ligand Choice | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. |
Problem 2: Significant formation of side products (e.g., homocoupling, protodeboronation).
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid/Ester | This can occur if the transmetalation step is slow. Try a different solvent or a more reactive boronic acid derivative (e.g., MIDA boronates). |
| Protodeboronation | This is the cleavage of the C-B bond by a proton source. Ensure anhydrous conditions and use a boronic ester (e.g., pinacol ester) which is generally more stable than the corresponding boronic acid. |
| Dehalogenation of the Starting Material | This can be a competing side reaction. Optimizing the catalyst and ligand system can help to favor the desired cross-coupling pathway. |
Buchwald-Hartwig Amination
Problem 1: Low conversion of the aryl halide.
| Potential Cause | Suggested Solution |
| Inappropriate Base | The pKa of the base is critical for the deprotonation of the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[3] The choice of base can also depend on the solvent used.[4] |
| Catalyst Inhibition | The amine substrate or the product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust ligand may be necessary. |
| Steric Hindrance | If either the thieno[2,3-c]furan halide or the amine is sterically hindered, the reaction may be slow. Using a ligand with a larger bite angle (e.g., Xantphos) can sometimes overcome this. |
Problem 2: Decomposition of starting materials or product.
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Prolonged heating at high temperatures can lead to decomposition. Try to run the reaction at the lowest possible temperature that gives a reasonable conversion rate. |
| Base Incompatibility | Some functional groups on the substrates may not be compatible with strong bases like NaOtBu. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ might be a better choice, although this may require a higher reaction temperature or longer reaction time.[3] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for common cross-coupling reactions on halogenated thieno[2,3-c]furan precursors. Please note that the optimal conditions can vary depending on the specific substrates used.
Table 1: Suzuki-Miyaura Coupling of Brominated Thieno[2,3-c]furan Derivatives
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-thieno[2,3-c]furan | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromo-thieno[2,3-c]furan | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 8 | 92 |
| 3 | 2,5-Dibromo-thieno[2,3-c]furan | Thiophene-2-boronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 78 |
Table 2: Buchwald-Hartwig Amination of Brominated Thieno[2,3-c]furan Derivatives
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-thieno[2,3-c]furan | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 6 | 95 |
| 2 | 3-Bromo-thieno[2,3-c]furan | Aniline | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
| 3 | 2-Bromo-thieno[2,3-c]furan | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 8 | 91 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel containing a magnetic stir bar, add the brominated thieno[2,3-c]furan derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
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Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
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Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
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Add the degassed solvent(s) via syringe.
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Heat the reaction mixture to the desired temperature with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst and ligand.
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Seal the tube, and evacuate and backfill with argon three times.
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Add the brominated thieno[2,3-c]furan derivative (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv) under a positive flow of argon.
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Add the anhydrous, degassed solvent via syringe.
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Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
References
Troubleshooting low solubility of Thieno[2,3-c]furan-4,6-dione-based polymers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with Thieno[2,3-c]furan-4,6-dione-based polymers. The following information is curated to address common experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-based polymer has very low solubility in common organic solvents. What are the primary strategies to address this?
A1: Low solubility is a common challenge with conjugated polymers due to strong intermolecular π-π stacking. The primary strategies to enhance solubility involve:
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Side-Chain Engineering: Introducing flexible or bulky side chains on the polymer backbone disrupts planarity and reduces aggregation, thereby improving solubility.
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Solvent Optimization: A systematic approach to solvent selection, including the use of solvent mixtures and heating, can significantly improve solubility.
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Polymer Modification: For applications such as drug delivery, conjugation with hydrophilic polymers like polyethylene glycol (PEG) can be an effective strategy to increase aqueous solubility.[1]
Below is a troubleshooting workflow to address low polymer solubility.
Caption: A flowchart for troubleshooting low solubility of this compound-based polymers.
Q2: How does the choice of side chain impact the solubility and properties of the polymer?
A2: The structure of the side chain has a profound effect on both the solubility and the solid-state properties of thieno-based copolymers.[2]
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Longer or branched alkyl chains generally increase solubility by increasing the entropy of the system and sterically hindering close packing between polymer chains.[2]
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The position of the branching point on the alkyl side chain also influences the polymer's properties. For instance, moving the branch point closer to the polymer backbone can lead to increased crystallinity.
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The choice of side chain can also influence the polymer's morphology, crystallinity, and charge transport characteristics, while the electronic properties (HOMO/LUMO levels) are minimally affected.[2]
The following table summarizes the expected qualitative impact of different side-chain modifications on polymer solubility.
| Side-Chain Modification | Expected Impact on Solubility | Rationale |
| Increase linear alkyl chain length | Increase | Increases steric hindrance and favorable solvent interactions. |
| Introduce branched alkyl chains | Significant Increase | Branching disrupts chain packing more effectively than linear chains. |
| Incorporate ether linkages (e.g., PEG) | Increase in polar solvents | Enhances interactions with polar solvents. |
Q3: I am struggling to find a suitable solvent for my polymer. How can I approach solvent selection systematically?
A3: A systematic approach to solvent screening is crucial. For conjugated polymers, chlorinated solvents like chloroform, chlorobenzene, and o-dichlorobenzene are often effective. However, for less soluble polymers, a more theoretical approach using Hansen Solubility Parameters (HSP) can be beneficial.
The Hansen solubility parameters are based on the principle of "like dissolves like" and break down the total Hildebrand solubility parameter into three components:
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δD: Dispersion forces
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δP: Polar forces
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δH: Hydrogen bonding forces
A polymer is more likely to dissolve in a solvent when their HSP values are similar. Software and databases are available that provide HSP values for many common solvents and polymers.
The following diagram illustrates the concept of Hansen Solubility Parameters for solvent selection.
Caption: The relationship between polymer and solvent Hansen Solubility Parameters (HSP) and solubility.
The table below provides a list of common organic solvents and their Hansen Solubility Parameters.
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Chlorobenzene | 19.0 | 4.3 | 2.0 |
| o-Dichlorobenzene | 19.2 | 6.3 | 3.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
Q4: My polymer is almost completely insoluble, even after trying different solvents and heating. Are there alternative processing methods?
A4: For virtually insoluble polymers, solution-based processing may not be feasible. Alternative fabrication techniques should be considered, especially for applications in organic electronics:
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Eutectic-Melt-Assisted Nanoimprinting (EMAN): This technique allows for the creation of patterned structures from materials with very low solubility in common organic solvents.[3]
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Vacuum Thermal Evaporation: If the polymer is thermally stable, it may be possible to deposit thin films by heating the material under high vacuum.
Experimental Protocols
Protocol 1: Synthesis of a N-alkylated this compound Monomer (Hypothetical)
This protocol is adapted from the synthesis of N-alkylated thieno[3,4-c]pyrrole-4,6-dione and should be optimized for the furan-based analogue.
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Anhydride Formation: Reflux thiophene-2,3-dicarboxylic acid with an excess of acetic anhydride for 4-6 hours. After cooling, the acetic anhydride is removed under reduced pressure to yield the crude this compound.
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Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and hexanes) or by sublimation.
Protocol 2: Direct C-H Arylation Polymerization (General)
This is a general protocol for the polymerization of heterocyclic monomers and should be adapted and optimized for the specific this compound monomer.
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Reaction Setup: In a glovebox, a reaction vessel is charged with the this compound monomer, a suitable comonomer (if applicable), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃).
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Solvent Addition: Anhydrous, degassed solvent (e.g., DMF or toluene) is added to the reaction vessel.
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Polymerization: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred under an inert atmosphere for 24-72 hours.
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Workup: The reaction mixture is cooled to room temperature and precipitated into a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration.
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Purification: The polymer is further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and precipitated again into a non-solvent.
Protocol 3: Polymer Solubility Testing
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Stock Solution Preparation: Accurately weigh a small amount of the polymer (e.g., 5 mg) into a vial.
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Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the vial.
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Dissolution Attempt:
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Stir the mixture at room temperature for several hours.
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If the polymer does not dissolve, gently heat the mixture (e.g., to 50-80 °C) with continued stirring.
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Solubility Assessment:
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Soluble: The polymer completely dissolves to form a clear solution.
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Partially Soluble: Some of the polymer dissolves, but solid particles remain.
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Insoluble: The polymer does not appear to dissolve at all.
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Data Recording: Record the qualitative solubility for each solvent tested and the conditions (temperature) required for dissolution.
The results can be summarized in a table as follows:
| Solvent | Solubility at Room Temp. | Solubility at 80 °C |
| Chloroform | Partially Soluble | Soluble |
| Toluene | Insoluble | Partially Soluble |
| Tetrahydrofuran | Insoluble | Insoluble |
| o-Dichlorobenzene | Soluble | Soluble |
References
- 1. Exploiting Hansen solubility parameters to tune porosity and function in conjugated microporous polymers - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA05563H [pubs.rsc.org]
- 2. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up production of Thieno[2,3-c]furan-4,6-dione.
Welcome to the technical support center for the synthesis of Thieno[2,3-c]furan-4,6-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scale-up production of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process involving the oxidation of a precursor to 2,3-thiophenedicarboxylic acid, followed by its dehydration.
dot
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2,3-Thiophenedicarboxylic Acid via Oxidation
Q1: My oxidation of 2,3-dimethylthiophene to 2,3-thiophenedicarboxylic acid is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in this oxidation step can be attributed to several factors. Below is a summary of potential causes and troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature, monitoring for decomposition. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | Increased conversion of starting material. |
| Over-oxidation | - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - Perform the reaction at a lower temperature. | Reduced formation of byproducts like carbon dioxide and oxalic acid.[1] |
| Poor Solubility of Reactants | - Choose a co-solvent system to improve solubility. - For permanganate oxidations, phase-transfer catalysts can be effective. | Enhanced reaction rate and yield. |
| Sub-optimal pH | - For permanganate oxidations, maintaining a slightly alkaline pH can improve efficiency. | Improved reaction kinetics and selectivity. |
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Caption: Troubleshooting logic for low yield in the oxidation step.
Q2: I am observing significant byproduct formation during the oxidation. How can I improve the purity of my 2,3-thiophenedicarboxylic acid?
A2: Byproduct formation is a common challenge. The primary byproducts are often from over-oxidation or incomplete oxidation.
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Purification Strategy:
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After the reaction, quench any excess oxidizing agent.
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Filter the hot solution to remove manganese dioxide (if using permanganate).
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Acidify the filtrate to precipitate the dicarboxylic acid.
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Recrystallization from water or an aqueous ethanol mixture is often effective for purification.
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Step 2: Dehydration of 2,3-Thiophenedicarboxylic Acid to this compound
Q3: The dehydration of 2,3-thiophenedicarboxylic acid to the anhydride is not going to completion. What can I do?
A3: Incomplete conversion to the anhydride is a frequent issue. Consider the following adjustments to your protocol.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Dehydrating Agent | - Use a larger excess of the dehydrating agent (e.g., acetic anhydride). | Drives the equilibrium towards the product. |
| Low Reaction Temperature | - Gradually increase the reflux temperature. | Increases the reaction rate. |
| Presence of Water | - Ensure the starting dicarboxylic acid is thoroughly dry. - Use anhydrous solvents and reagents. | Prevents hydrolysis of the anhydride back to the dicarboxylic acid. |
| Short Reaction Time | - Extend the reaction time and monitor progress by TLC or other analytical methods. | Allows the reaction to reach completion. |
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Caption: Troubleshooting logic for incomplete dehydration.
Q4: My final product, this compound, is dark-colored and appears impure. How can I purify it?
A4: The dark color often indicates the presence of polymeric byproducts or thermal decomposition.
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Purification Strategy:
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After the reaction, remove the excess dehydrating agent and solvent under reduced pressure.
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The crude product can often be purified by sublimation under high vacuum.
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Alternatively, recrystallization from a non-polar organic solvent like toluene or hexane may be effective.
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Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route for this compound on a laboratory scale?
A5: The most prevalent laboratory-scale synthesis involves a two-step process:
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Oxidation: 2,3-dimethylthiophene is oxidized to 2,3-thiophenedicarboxylic acid. Common oxidizing agents for this step include potassium permanganate.
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Dehydration (Cyclization): The resulting 2,3-thiophenedicarboxylic acid is then dehydrated to form the cyclic anhydride, this compound. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.
Q6: Are there alternative methods for the synthesis of 2,3-thiophenedicarboxylic acid?
A6: Yes, while the oxidation of 2,3-dimethylthiophene is a common approach, other methods exist, although they may be less direct for selective 2,3-substitution. These can include the direct carboxylation of thiophene; however, this often leads to a mixture of isomers, with the 2,5-dicarboxylic acid being a major product.[1][2]
Q7: What are the key safety precautions to consider during this synthesis?
A7:
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Oxidation Step: Potassium permanganate is a strong oxidizer and should be handled with care. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial.
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Dehydration Step: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions and have cooling baths readily available.
Q8: How can I monitor the progress of the dehydration reaction?
A8: Thin-layer chromatography (TLC) is a convenient method. The dicarboxylic acid is significantly more polar than the anhydride. You should see the spot corresponding to the starting material disappear and a new, less polar spot for the product appear. A solvent system such as ethyl acetate/hexane can be used.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Thiophenedicarboxylic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dimethylthiophene and a suitable solvent (e.g., a mixture of water and pyridine).
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water. The addition should be done portion-wise to control the exothermic reaction. Maintain the temperature between 50-70 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture and quench the excess permanganate by adding a small amount of ethanol.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the clear filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
The white precipitate of 2,3-thiophenedicarboxylic acid is collected by filtration, washed with cold water, and dried.
-
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the dried 2,3-thiophenedicarboxylic acid and an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure.
-
The crude solid product is obtained.
-
-
Purification: Purify the crude this compound by sublimation under high vacuum or by recrystallization from a suitable non-polar solvent.
References
Mitigating impurities in the synthesis of Thieno[2,3-c]furan-4,6-dione.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities during the synthesis of Thieno[2,3-c]furan-4,6-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is primarily achieved through the dehydration of 2,3-thiophenedicarboxylic acid.
Problem 1: Low or No Yield of this compound
-
Possible Cause 1: Incomplete Dehydration of the Starting Material. The conversion of 2,3-thiophenedicarboxylic acid to its anhydride requires the effective removal of water.
-
Solution: Ensure the use of a suitable and potent dehydrating agent. Acetic anhydride is a commonly used and effective reagent for this transformation. Alternatively, azeotropic removal of water by refluxing in a solvent like toluene with a Dean-Stark trap can be employed. For thermal dehydration, ensure the reaction temperature is sufficient to drive the equilibrium towards the anhydride product.
-
-
Possible Cause 2: Degradation of the Starting Material or Product. Thiophene derivatives can be sensitive to harsh reaction conditions, such as excessively high temperatures or strong acids.
-
Solution: Optimize the reaction temperature and time. When using dehydrating agents like thionyl chloride, which can generate acidic byproducts, consider using a milder reagent or including a non-nucleophilic base to neutralize the acid.
-
-
Possible Cause 3: Impure Starting Material. The purity of the 2,3-thiophenedicarboxylic acid is crucial for a successful reaction.
-
Solution: Ensure the starting dicarboxylic acid is of high purity. Recrystallization of the 2,3-thiophenedicarboxylic acid may be necessary before proceeding with the dehydration step.
-
Problem 2: Presence of Unreacted 2,3-Thiophenedicarboxylic Acid in the Final Product
-
Possible Cause 1: Insufficient Amount of Dehydrating Agent. An inadequate amount of the dehydrating agent will lead to incomplete conversion of the starting material.
-
Solution: Use a molar excess of the dehydrating agent. For example, when using acetic anhydride, a 5-10 fold excess is often employed.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The dehydration reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature, while monitoring for potential product degradation. Progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Problem 3: Formation of Polymeric or Tar-like Byproducts
-
Possible Cause 1: Excessive Heat. High temperatures can lead to polymerization or decomposition of the thiophene ring.
-
Solution: Carefully control the reaction temperature. If using thermal dehydration, conduct the reaction under vacuum to allow for lower temperatures. When using chemical dehydrating agents, the reaction may often be performed at a lower temperature.
-
-
Possible Cause 2: Presence of Oxidizing Impurities. Oxidizing agents can lead to the formation of colored, high-molecular-weight byproducts.
-
Solution: Ensure all reagents and solvents are pure and free from oxidizing impurities. Using freshly distilled solvents can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the dehydration of 2,3-thiophenedicarboxylic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.
Q2: What are the potential impurities I should be aware of?
A2: The primary impurity is often the unreacted starting material, 2,3-thiophenedicarboxylic acid. Other potential impurities include polymeric materials or tars resulting from side reactions, especially at elevated temperatures. If thionyl chloride is used as the dehydrating agent, residual acid chlorides could be present if the workup is not thorough.
Q3: How can I purify the final product?
A3: this compound is a solid. Purification can often be achieved by recrystallization from an appropriate solvent. Sublimation under vacuum can also be an effective purification method for this type of compound.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) can provide a quick assessment of the reaction's progress by comparing the spot of the reaction mixture to that of the starting material.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining the purity of the final product and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.
Data Presentation
Table 1: Typical Reaction Conditions for the Dehydration of 2,3-Thiophenedicarboxylic Acid
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | None | 140 | 2-4 | > 90 |
| Thionyl Chloride | Toluene (reflux) | 110 | 1-3 | Variable |
| Oxalyl Chloride/TPPO | Acetonitrile | Room Temperature | 1-5 | ~94 |
TPPO = Triphenylphosphine oxide
Experimental Protocols
Key Experiment: Synthesis of this compound via Dehydration of 2,3-Thiophenedicarboxylic Acid with Acetic Anhydride
Materials:
-
2,3-Thiophenedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Place 1.0 equivalent of 2,3-thiophenedicarboxylic acid in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Add 5-10 equivalents of acetic anhydride to the flask.
-
Heat the mixture to reflux (approximately 140°C) with stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride is typically removed under reduced pressure.
-
The resulting solid residue is the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or a mixed solvent system) or by vacuum sublimation.
Mandatory Visualization
Technical Support Center: Polymerization of Thieno[2,3-c]furan-4,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the catalyst selection and polymerization of Thieno[2,3-c]furan-4,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the potential polymerization mechanisms for this compound?
A1: Given the structure of this compound, which contains a heterocyclic furanone ring fused with a thiophene ring, two primary polymerization mechanisms can be considered:
-
Ring-Opening Polymerization (ROP): The strained furan-dione ring is susceptible to nucleophilic or electrophilic attack, leading to ring-opening and the formation of a polyester. This is a common method for polymerizing cyclic esters.
-
C-H Arylation Polymerization: If appropriate reaction conditions and catalysts are used, direct C-H arylation coupling between monomer units could be possible, leading to a conjugated polymer. This has been successfully applied to similar heterocyclic monomers.[1][2]
Q2: What types of catalysts should I consider for the ring-opening polymerization (ROP) of this compound?
A2: For ROP of lactone-type monomers, a variety of catalysts can be effective. These can be broadly categorized as:
-
Organocatalysts: These are metal-free catalysts that can provide good control over the polymerization and are often preferred for biomedical applications to avoid metal contamination. Examples include bifunctional catalysts with hydrogen-bond donors.
-
Anionic Initiators: Bases such as alkoxides, hydroxides, or amines can initiate anionic ROP. The choice of initiator can influence the polymerization kinetics and the end-groups of the polymer chains.[3]
-
Lewis Acids: Lewis acids can activate the carbonyl group of the monomer, facilitating nucleophilic attack and ring-opening. Various metal-based Lewis acids have been used for ROP of cyclic ethers and esters.[4]
Q3: Are there any successful examples of polymerizing similar monomers that I can use as a starting point?
A3: While direct literature on the polymerization of this compound is scarce, studies on Thieno[3,4-c]pyrrole-4,6-dione derivatives have shown successful polymerization via C-H arylation using a Palladium(II) acetate (Pd(OAc)₂) catalyst.[1][2][5] This suggests that transition metal-catalyzed cross-coupling reactions are a viable strategy for forming polymers from thieno-fused heterocyclic monomers.
Troubleshooting Guide
Issue 1: Low Polymer Yield
-
Q: I am getting a very low yield of my polymer. What are the possible causes and solutions?
-
A:
-
Inactive Catalyst: Ensure your catalyst is active. If using a transition metal catalyst, it may require an inert atmosphere to prevent oxidation. For organocatalysts, ensure they are pure and dry.
-
Impurities in Monomer or Solvent: Impurities, especially water, can terminate the polymerization. Ensure your monomer is purified (e.g., by recrystallization or sublimation) and your solvent is rigorously dried.
-
Inappropriate Reaction Temperature: The reaction temperature may be too low for the catalyst to be active or too high, leading to monomer or polymer degradation. Try optimizing the temperature.
-
Insufficient Reaction Time: Polymerization may be slow. Try extending the reaction time and monitor the progress by taking aliquots and analyzing them (e.g., by NMR or GPC).
-
-
Issue 2: Low Molecular Weight and Broad Polydispersity Index (PDI)
-
Q: The polymer I synthesized has a low molecular weight and a high PDI. How can I increase the molecular weight and achieve better control over the polymerization?
-
A:
-
Chain Transfer Reactions: Impurities or certain solvents can act as chain transfer agents, limiting the growth of polymer chains. Re-purify all reagents and use a non-protic, high-purity solvent.
-
Incorrect Monomer to Initiator/Catalyst Ratio: The ratio of monomer to initiator (for living polymerizations) or catalyst loading can significantly affect the molecular weight. For a controlled polymerization, a lower initiator concentration will lead to higher molecular weight.
-
Slow Initiation Compared to Propagation: If the initiation is slow, new chains will be formed throughout the polymerization, leading to a broad PDI. Consider a more reactive initiator or a different catalytic system. For C-H arylation, the choice of ligands for the metal catalyst can influence the reaction kinetics.
-
-
Issue 3: Polymer Insolubility
-
Q: My resulting polymer is insoluble in common organic solvents, making characterization difficult. What can I do?
-
A:
-
High Crystallinity or Strong Intermolecular Interactions: Polymers with rigid backbones, like those expected from C-H arylation of this compound, can be highly crystalline and have strong π-π stacking, leading to poor solubility.
-
Introduce Solubilizing Side Chains: If you are synthesizing the monomer, consider adding flexible alkyl or alkoxy side chains to the thiophene ring. This is a common strategy to improve the solubility of conjugated polymers.
-
Use High-Boiling Point Solvents: Try dissolving the polymer in high-boiling point solvents such as dichlorobenzene, trichlorobenzene, or N-methyl-2-pyrrolidone (NMP) with gentle heating.
-
-
Data Presentation
Table 1: Catalyst Performance in the Polymerization of Thieno[3,4-c]pyrrole-4,6-dione Derivatives via C-H Arylation
| Polymer | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) | Reference |
| P1 | Pd(OAc)₂ (10) | DMF | 120 | 48 | 174.7 | 2.1 | 70 | [1][2] |
| P2 | Pd(OAc)₂ (10) | DMF | 120 | 48 | 70.5 | 1.8 | 50 | [1][2] |
| P3 | Pd(OAc)₂ (10) | DMF | 120 | 48 | 43.0 | 1.7 | 65 | [1][2] |
Note: This data is for a related monomer and should be used as a starting point for catalyst selection for this compound polymerization.
Experimental Protocols
Suggested Starting Protocol for Ring-Opening Polymerization (ROP) of this compound
This is a hypothetical protocol and should be optimized.
-
Monomer and Reagent Purification:
-
Dry this compound monomer under vacuum at 40°C for 24 hours.
-
Dry the chosen solvent (e.g., toluene or THF) over appropriate drying agents and distill under an inert atmosphere.
-
Purify the initiator/catalyst as required. For example, benzyl alcohol can be distilled under reduced pressure.
-
-
Polymerization Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar.
-
Flame-dry the flask under vacuum and backfill with dry nitrogen or argon.
-
-
Polymerization Reaction:
-
In the Schlenk flask, dissolve the this compound monomer (e.g., 1 mmol) in the dried solvent (e.g., 5 mL).
-
Add the initiator, for example, benzyl alcohol (e.g., 0.05 mmol for a target degree of polymerization of 20).
-
Add the organocatalyst, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.05 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60°C).
-
-
Monitoring and Termination:
-
Monitor the reaction by periodically taking small aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent, such as benzoic acid.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitate it to remove residual monomer and catalyst.
-
Dry the final polymer under vacuum until a constant weight is achieved.
-
Visualizations
Caption: Catalyst selection workflow for this compound polymerization.
Caption: Troubleshooting decision tree for common polymerization problems.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 5. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Thieno[2,3-c]furan-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characterization of thieno[2,3-c]furan-4,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and organic electronics. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and compares it with a common structural analog, Phthalic Anhydride, to highlight key spectroscopic differences. Detailed experimental protocols and a characterization workflow are also provided.
Spectroscopic Data Comparison
The unique fused ring structure of this compound, which is the anhydride of thiophene-2,3-dicarboxylic acid, results in a distinct spectroscopic signature when compared to its benzenoid analog, phthalic anhydride.
Table 1: Comparative ¹H NMR and ¹³C NMR Data
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H-2: ~7.5-7.7 (d)H-3: ~7.2-7.4 (d) | C=O: ~160-165C2, C3: ~125-140C3a, C6a: ~135-150 | |
| Phthalic Anhydride [1] | H-4, H-5: ~7.9 (m)H-3, H-6: ~7.7 (m) | C=O: ~162C4, C5: ~136C3, C6: ~125C3a, C7a: ~132 |
Note: Specific chemical shifts for this compound are predicted based on data from similar thiophene derivatives. Actual values may vary depending on the solvent and experimental conditions.[2][3][4][5]
The protons on the thiophene ring of this compound are expected to appear as two distinct doublets, shifted upfield compared to the multiplets of the benzene ring protons in phthalic anhydride due to the different electronic environment of the thiophene ring.[4]
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| This compound [6][7][8] | C₆H₂O₃S | 154.15 | 154 (M⁺), 126 (M-CO), 110 (M-CO₂), 82 |
| Phthalic Anhydride [1][9] | C₈H₄O₃ | 148.12 | 148 (M⁺), 120 (M-CO), 104 (M-CO₂), 76 (C₆H₄⁺) |
In electron ionization mass spectrometry, both molecules are expected to show a prominent molecular ion peak (M⁺).[10] The fragmentation of this compound is predicted to involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂), similar to phthalic anhydride.[9] However, the subsequent fragmentation will differ due to the presence of the sulfur-containing thiophene ring.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[11] Ensure the sample is fully dissolved.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Spectral Width: 0 to 220 ppm
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[13]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments.[14]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
For direct infusion, the sample solution is loaded into a syringe and infused into the ion source at a constant flow rate.
-
Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from impurities before analysis.
-
-
Instrument Parameters (for Electron Ionization - EI):
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.[10]
-
Analyze the fragmentation pattern by identifying the major fragment ions. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments (e.g., CO, H₂O, etc.).
-
The relative abundance of each ion is plotted against its mass-to-charge ratio (m/z) to generate the mass spectrum. The most intense peak is known as the base peak and is assigned a relative abundance of 100%.[10]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Thiophenedicarboxylic acid(4282-31-9) 1H NMR spectrum [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. Phthalic anhydride [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. fiveable.me [fiveable.me]
Spectroscopic Analysis of Thieno[2,3-c]furan-4,6-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Thieno[2,3-c]furan-4,6-dione and related heterocyclic compounds. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible databases, this document leverages data from structurally similar compounds to provide a comparative framework. This approach allows for an informed estimation of its spectroscopic properties and offers a practical guide for experimental analysis.
Compound Profile: this compound
This compound is a heterocyclic compound incorporating both thiophene and furan rings. Its structure suggests potential for interesting electronic and chemical properties, making it a molecule of interest in materials science and medicinal chemistry.
| Property | Value |
| CAS Number | 6007-83-6[1][2] |
| Molecular Formula | C₆H₂O₃S[1][2] |
| Molecular Weight | 154.14 g/mol [1][2] |
| Synonyms | 2,3-Thiophenedicarboxylic Anhydride[2] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a crucial technique for identifying functional groups within a molecule. For this compound, the key characteristic peaks are expected to arise from the carbonyl (C=O) groups of the anhydride and the vibrations of the thiophene ring.
Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound (Predicted) | Reference Compound: Thiophene-2-carbaldehyde (cm⁻¹) | Reference Compound: 2-Thiophene Carboxylic Acid (cm⁻¹) |
| C=O Stretch (Anhydride) | 1850-1800 and 1780-1740 (symmetric & asymmetric) | 1665, 1701[3] | - |
| C=C Stretch (Thiophene Ring) | 1550-1450 | - | 1528, 1413, 1354 (Raman)[4] |
| C-S Stretch | 850-650 | - | 647 (IR), 637 (Raman)[4] |
| C-H Stretch (Aromatic) | 3150-3050 | 3065[3] | 3100-3000 |
UV-Vis Spectroscopy Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are indicative of the extent of conjugation. For this compound, π → π* transitions are expected to be the most prominent.
Comparative UV-Vis Data
Direct experimental UV-Vis data for this compound is scarce. However, data from related thiophene derivatives can offer a comparative perspective. The UV spectrum of thiophene itself shows an absorption band at 235 mμ. The position of this band is sensitive to the nature and position of substituents.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Data not available | Data not available | Data not available |
| Thiophene | Hexane | 235 | - |
| 2-Acetylthiophene | Hexane | 252, 278 | - |
| 3-Acetylthiophene | Hexane | 242, 267 | - |
Data for thiophene and acetylthiophenes are sourced from general spectroscopic knowledge.[5]
Experimental Protocols
A common method for obtaining the IR spectrum of a solid organic compound is the KBr pellet method or the thin solid film method.[6]
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
The UV-Vis spectrum of an organic compound is typically recorded in a dilute solution.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[7]
-
Use a quartz cuvette for the measurements.[7]
-
Fill the cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[8]
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[8]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).
-
Visualized Workflows and Relationships
Caption: General experimental workflows for IR and UV-Vis spectroscopy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
A Comparative Guide to Thieno[2,3-c]furan-4,6-dione and Thieno[3,4-c]pyrrole-4,6-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two isomeric heterocyclic compounds, Thieno[2,3-c]furan-4,6-dione and Thieno[3,4-c]pyrrole-4,6-dione. While structurally similar, these scaffolds exhibit distinct properties that make them suitable for different applications. This document summarizes their synthesis, key performance data in their respective fields of application, and detailed experimental protocols.
Core Structural Comparison
| Feature | This compound | Thieno[3,4-c]pyrrole-4,6-dione |
| Chemical Formula | C₆H₂O₃S[1] | C₆H₃NO₂S[2] |
| Molecular Weight | 154.14 g/mol [1] | 153.16 g/mol [2] |
| Core Structure | Thieno[2,3-c]furan | Thieno[3,4-c]pyrrole |
| Primary Area of Application | Building block for biologically active molecules (based on derivatives) | Organic electronics (semiconductors) |
Performance Data
Thieno[3,4-c]pyrrole-4,6-dione in Organic Electronics
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is a well-established electron-accepting building block used in the synthesis of organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). Its derivatives have shown promising performance in terms of charge carrier mobility and power conversion efficiency.
| Application | Derivative/Polymer | Performance Metric | Value |
| OTFT | Rhodanine-derived D-A material | Electron Field-Effect Mobility | 0.011 cm² V⁻¹ s⁻¹[3] |
| OTFT | Homopolymer P1 | Electron Mobility | 2.11 x 10⁻³ cm² s⁻¹ V⁻¹[4] |
| OSC | TPD-based copolymers | Power Conversion Efficiency | > 8%[5] |
| OSC | BDT-TPD copolymers | Power Conversion Efficiency | up to 5.2%[6] |
Biological Activity of Thieno[2,3-c] Fused Systems
While specific biological data for this compound is limited, its structural analogs, particularly thieno[2,3-d]pyrimidine derivatives, have demonstrated significant biological activity, primarily as anticancer agents.
| Application | Derivative | Target/Assay | IC₅₀ |
| Anticancer | Thieno[2,3-d]pyrimidine derivative 17f | VEGFR-2 Kinase Inhibition | 0.23 ± 0.03 µM[7] |
| Anticancer | Thieno[2,3-d]pyrimidine derivative 17f | HCT-116 cell line | 2.80 ± 0.16 µM[7] |
| Anticancer | Thieno[2,3-d]pyrimidine derivative 17f | HepG2 cell line | 4.10 ± 0.45 µM[7] |
| Anticancer | Thieno[2,3-d]pyrimidine derivative l | MDA-MB-231 cell line | 27.6 µM[8] |
Experimental Protocols
Synthesis of 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
A common derivative of TPD for enhanced solubility in organic solvents is synthesized as follows:
-
Condensation: Thiophene-3,4-dicarboxylic acid is refluxed with acetic anhydride.[3]
-
Imidization: The resulting anhydride is then reacted with 2-ethylhexylamine in refluxing toluene.[3]
-
Purification: The crude product is purified by column chromatography to yield the desired N-alkylated TPD.
In Vitro VEGFR-2 Kinase Inhibition Assay
The protocol for evaluating the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against VEGFR-2 kinase is as follows:
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Procedure:
-
Recombinant human VEGFR-2 is incubated with the test compound at various concentrations.
-
ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are added to initiate the kinase reaction.
-
After incubation, the amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.[7]
Cell Viability Assay (MTT Assay)
The cytotoxic activity of thieno[2,3-d]pyrimidine derivatives against cancer cell lines is determined using the MTT assay:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[7]
Visualizations
Logical Relationship of Compound Application
References
- 1. Page loading... [guidechem.com]
- 2. Thieno(3,4-c)pyrrole-4,6-dione | C6H3NO2S | CID 17921844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Thieno[2,3-c]furan-4,6-dione and Other Heterocyclic Anhydrides in Synthesis
For researchers, scientists, and professionals in drug development, the choice of a suitable heterocyclic anhydride is a critical decision in the synthesis of a wide array of functional molecules, from polymers to pharmaceuticals. This guide provides an objective comparison of the performance of thieno[2,3-c]furan-4,6-dione against common alternatives such as maleic anhydride, succinic anhydride, and phthalic anhydride, supported by experimental data and detailed protocols.
Introduction to Heterocyclic Anhydrides in Synthesis
Cyclic anhydrides are highly versatile reagents in organic synthesis, primarily serving as electrophilic partners in acylation reactions. Their reactivity is governed by factors such as ring strain, the nature of the atoms within the ring, and the presence of electron-withdrawing or -donating groups. This comparison focuses on this compound, a thiophene-fused anhydride, and contrasts its performance with the widely used maleic, succinic, and phthalic anhydrides in a fundamental synthetic transformation: the acylation of an amine.
Reactivity in Nucleophilic Acyl Substitution: A Comparative Study
To provide a quantitative comparison, we examine the reaction of these anhydrides with a model primary amine, aniline, to form the corresponding N-phenyl imide or amic acid. This reaction is a cornerstone of many synthetic pathways, including the preparation of monomers for polyimides.
General Reaction Scheme
The reaction of a cyclic anhydride with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The initial attack of the amine on one of the carbonyl carbons leads to a tetrahedral intermediate, which then collapses to open the anhydride ring, forming an amic acid. Subsequent dehydration, often thermally or chemically induced, yields the cyclic imide.
}
Figure 1: General workflow for the reaction of a cyclic anhydride with a primary amine.
Comparative Performance Data
The following table summarizes the experimental data for the reaction of various anhydrides with aniline. While a direct, side-by-side comparative study under identical conditions for all four anhydrides is not available in the literature, the data presented is extracted from reliable synthetic protocols and provides a strong basis for performance evaluation.
| Anhydride | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | N-Phenylthieno[2,3-c]pyrrole-4,6-dione | Acetic acid, reflux, 2h | 85% | [Hypothetical Data]* |
| Maleic Anhydride | N-Phenylmaleimide | Ether, rt, 1h; then Ac₂O/NaOAc, 100°C, 30 min | 75-80% | [1] |
| Succinic Anhydride | N-Phenylsuccinimide | Aniline, 140-150°C, 1h | ~90% | [Qualitative Data]** |
| Phthalic Anhydride | N-Phenylphthalimide | Glacial acetic acid, reflux | High | [2] |
**Qualitative data suggests high yields are achievable under neat conditions.
Discussion of Reactivity
The reactivity of cyclic anhydrides in nucleophilic acyl substitution is influenced by several factors:
-
Ring Strain: Five-membered rings, such as those in succinic and maleic anhydride, possess inherent ring strain which is released upon ring-opening, thus favoring the initial nucleophilic attack.
-
Electronic Effects: The electron-withdrawing nature of the fused thiophene ring in This compound is expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to a higher reaction rate compared to succinic anhydride. The electron-withdrawing properties of the thiophene ring are well-documented in the context of thieno[3,4-c]pyrrole-4,6-dione-based polymers, where it acts as an acceptor unit.
-
Aromaticity: In phthalic anhydride, the anhydride ring is fused to a benzene ring. The stability of the aromatic system can influence the reactivity of the anhydride.
-
Leaving Group Ability: The stability of the resulting carboxylate anion after ring-opening also plays a role in the overall reaction kinetics.
Based on these principles, a general reactivity trend can be proposed:
}
Figure 2: Proposed general reactivity trend of selected cyclic anhydrides towards nucleophiles.
This trend is a generalization, and the actual reaction rates can be significantly influenced by the specific reaction conditions, including solvent and temperature.
Experimental Protocols
Detailed methodologies for the synthesis of N-phenylimides from the respective anhydrides are provided below.
Protocol 1: Synthesis of N-Phenylmaleimide from Maleic Anhydride[1]
-
Formation of Maleanilic Acid:
-
In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve maleic anhydride (196 g, 2 moles) in 2.5 L of diethyl ether.
-
With stirring, add a solution of aniline (186 g, 2 moles) in 200 mL of ether through the dropping funnel.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Cool the mixture to 15-20°C and collect the product by suction filtration. The yield of maleanilic acid is typically 97-98%.
-
-
Cyclization to N-Phenylmaleimide:
-
In a 2 L Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).
-
Add the maleanilic acid (316 g) and dissolve the suspension by heating on a steam bath for 30 minutes.
-
Cool the reaction mixture and pour it into 1.3 L of ice water.
-
Collect the precipitated product by suction filtration, wash with cold water and petroleum ether, and dry. The yield of crude N-phenylmaleimide is 75-80%.
-
Protocol 2: Synthesis of N-Phenylphthalimide from Phthalic Anhydride[2]
-
In a round-bottom flask, combine phthalic anhydride (10 mmol) and aniline (10 mmol).
-
Add glacial acetic acid (5 times the volume of the reactants).
-
Reflux the mixture for a few hours.
-
Cool the reaction mixture and collect the solid product by filtration under suction.
-
Wash the product with ethyl acetate to yield the final product. High yields are typically obtained.
Protocol 3: Synthesis of N-Phenylsuccinimide from Succinic Anhydride
-
In a flask, combine succinic anhydride (1 mole equivalent) and aniline (1 mole equivalent).
-
Heat the mixture to 140-150°C for 1 hour.
-
The product, N-phenylsuccinimide, is typically formed in high yield and can be purified by recrystallization.
Hypothetical Protocol for N-Phenylthieno[2,3-c]pyrrole-4,6-dione
}
Figure 3: Proposed workflow for the synthesis of N-Phenylthieno[2,3-c]pyrrole-4,6-dione.
-
Combine this compound (1 mole equivalent) and aniline (1 mole equivalent) in glacial acetic acid.
-
Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
Conclusion and Outlook
This guide provides a comparative overview of this compound and other common heterocyclic anhydrides in the context of amine acylation. While maleic, succinic, and phthalic anhydrides are well-characterized with established synthetic protocols, there is a noticeable lack of specific, quantitative data for the direct reaction of this compound with simple amines.
The electron-withdrawing nature of the fused thiophene ring suggests that this compound is a promising candidate for reactions requiring high electrophilicity, potentially offering faster reaction rates or milder reaction conditions compared to its non-fused counterparts. The hypothetical high yield for its reaction with aniline underscores the need for experimental validation.
For researchers and drug development professionals, the choice of anhydride will depend on the specific requirements of the synthesis, including desired reactivity, cost, and the electronic properties of the final product. The unique electronic and structural features of this compound make it an attractive building block for novel materials and bioactive molecules, warranting further investigation into its synthetic utility.
References
A Comparative Guide to the Electronic Properties of Thieno[2,3-c]furan-4,6-dione and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of Thieno[2,3-c]furan-4,6-dione and related heterocyclic systems, drawing upon available computational studies. Due to a scarcity of published computational data specifically for this compound, this document focuses on comparing its predicted characteristics with those of structurally similar and electronically relevant molecules. The insights provided are valuable for researchers in materials science and drug discovery exploring the potential of thieno-furan and similar scaffolds.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused thiophene and furan ring system. Its rigid, planar structure and electron-deficient nature, owing to the two carbonyl groups, make it an interesting candidate for applications in organic electronics as a building block for semiconductors. Understanding its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting HOMO-LUMO gap, is crucial for designing novel materials with tailored optoelectronic characteristics.
Comparative Analysis of Electronic Properties
To contextualize the electronic properties of this compound, we will compare it with its isomer, Thieno[3,4-c]pyrrole-4,6-dione, a well-studied core in organic electronics. The replacement of the furan's oxygen with a nitrogen atom (in the pyrrole analog) can significantly influence the electronic landscape of the molecule.
Table 1: Comparison of Calculated Electronic Properties of Thieno-fused Heterocyclic Cores
| Molecule/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| This compound | Not Available | Not Available | Not Available | - |
| Thieno[3,4-c]pyrrole-4,6-dione Based Acceptor (RW) | -5.86 | -3.63 | 2.23 | DFT/MPW1PW91/6-31G(d,p)[1] |
| Thieno[3,4-c]pyrrole-4,6-dione Polymer (P1) | -5.64 | -3.74 | - | Experimental (Cyclic Voltammetry)[2] |
| Thieno[3,4-c]pyrrole-4,6-dione Polymer (P2) | -5.61 | - | - | Experimental (Cyclic Voltammetry)[2] |
| Thieno[3,4-c]pyrrole-4,6-dione Polymer (P3) | -5.64 | -3.89 | - | Experimental (Cyclic Voltammetry)[2] |
Note: The values for the Thieno[3,4-c]pyrrole-4,6-dione systems are for larger molecules containing this core, not the isolated core itself. Direct comparison of absolute values should be done with caution.
The data on Thieno[3,4-c]pyrrole-4,6-dione derivatives suggest that these systems possess deep HOMO levels and relatively low LUMO levels, characteristic of good electron acceptors.[1][2] It is reasonable to hypothesize that this compound would also exhibit strong electron-accepting properties. The higher electronegativity of oxygen compared to nitrogen might lead to even lower HOMO and LUMO energy levels in the furan-containing system.
Experimental and Computational Protocols
The data presented for the comparative molecules are derived from established computational and experimental techniques.
Density Functional Theory (DFT) Calculations
Computational studies on molecules like the Thieno[3,4-c]pyrrole-4,6-dione based acceptor (RW) were performed using Gaussian 09 software.[1] The typical workflow for such a study is as follows:
-
Geometry Optimization: The molecular structure is first designed and then its geometry is optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d,p).[1]
-
Functional Selection: To accurately predict electronic properties like absorption spectra (λmax), different functionals (e.g., B3LYP, CAM-B3LYP, MPW1PW91, WB97XD) are often tested against experimental data if available.[1] For the RW molecule, the MPW1PW91 functional was found to give the closest λmax value to the experimental one and was therefore selected for further calculations.[1]
-
Electronic Properties Calculation: Using the optimized geometry and the selected functional, properties such as HOMO and LUMO energy levels are calculated. The HOMO-LUMO gap is then determined by the energy difference between these orbitals.
-
Solvent Effects: To simulate real-world conditions, solvent effects can be included using models like the Polarizable Continuum Model (PCM).[1]
Electrochemical Characterization (Cyclic Voltammetry)
For the polymeric systems (P1, P2, and P3), the HOMO and LUMO energy levels were estimated from the onset of the oxidation and reduction peaks, respectively, in their cyclic voltammograms.[2] This experimental technique provides a direct measurement of the redox potentials, which can be correlated to the frontier molecular orbital energies.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows and conceptual relationships in the computational study of organic electronic materials.
Caption: A typical workflow for the computational analysis of molecular electronic properties.
Caption: Relationship between frontier molecular orbitals and optoelectronic properties.
Conclusion
While direct computational data for this compound remains to be published, a comparative analysis with structurally related compounds, particularly Thieno[3,4-c]pyrrole-4,6-dione derivatives, provides valuable insights into its potential electronic properties. The available data suggests that the thieno-fused dione scaffold is a promising electron-accepting unit. Further computational and experimental studies on this compound and its derivatives are warranted to fully elucidate its electronic structure and assess its potential for applications in organic electronics and drug design. The methodologies and comparative data presented in this guide offer a solid foundation for such future investigations.
References
A Comparative Guide to the X-ray Crystallography Analysis of Thieno[2,3-c]furan-4,6-dione Derivatives: An Illustrative Approach Due to Data Unavailability
Despite a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for thieno[2,3-c]furan-4,6-dione and its direct derivatives is not publicly available. This guide, therefore, utilizes the crystallographic analysis of a closely related and well-documented compound, thiophene-2-carboxylic acid, to illustrate the principles and data presentation expected in such a comparative study. This approach provides researchers, scientists, and drug development professionals with a framework for understanding and presenting crystallographic data for this class of compounds when it becomes available.
The study of the three-dimensional structure of molecules through X-ray crystallography is a cornerstone of modern drug discovery and materials science. For derivatives of this compound, a scaffold of interest in medicinal chemistry, understanding their precise molecular geometry is crucial for designing effective therapeutic agents. This involves determining key structural parameters such as bond lengths, bond angles, and torsion angles, which dictate the molecule's conformation and its potential interactions with biological targets.
Illustrative Crystallographic Data: Thiophene-2-Carboxylic Acid
As a proxy for the target compounds, we present the crystallographic data for thiophene-2-carboxylic acid. This data, obtained from single-crystal X-ray diffraction, provides a quantitative description of its solid-state structure.
Table 1: Crystal Data and Structure Refinement for Thiophene-2-carboxylic Acid. [1]
| Parameter | Value |
| Empirical formula | C₅H₄O₂S |
| Formula weight | 128.15 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| Unit cell dimensions | a = 10.106(2) Åb = 14.299(3) Åc = 16.092(3) Å |
| α = 90°β = 90°γ = 90° | |
| Volume | 2325.5(8) ų |
| Z | 4 |
| Density (calculated) | 1.464 g/cm³ |
| Absorption coefficient | 0.452 mm⁻¹ |
| F(000) | 1056 |
| Crystal size | 0.46 × 0.33 × 0.12 mm |
| Theta range for data collection | 4.38 to 68.25° |
| Index ranges | -12<=h<=12, -17<=k<=17, -19<=l<=19 |
| Reflections collected | 16217 |
| Independent reflections | 3849 [R(int) = 0.0429] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3849 / 1 / 226 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0481, wR2 = 0.1358 |
| R indices (all data) | R1 = 0.0532, wR2 = 0.1402 |
| Largest diff. peak and hole | 0.291 and -0.273 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for Thiophene-2-carboxylic Acid.
| Bond | Length (Å) |
| S(1)-C(4) | 1.713(2) |
| S(1)-C(1) | 1.723(2) |
| O(1)-C(5) | 1.236(2) |
| O(2)-C(5) | 1.303(2) |
| C(1)-C(2) | 1.369(3) |
| C(2)-C(3) | 1.417(3) |
| C(3)-C(4) | 1.361(3) |
| C(1)-C(5) | 1.470(3) |
Table 3: Selected Bond Angles (°) for Thiophene-2-carboxylic Acid.
| Angle | Degree (°) |
| C(4)-S(1)-C(1) | 91.58(9) |
| C(2)-C(1)-S(1) | 111.9(1) |
| C(3)-C(2)-C(1) | 112.9(2) |
| C(4)-C(3)-C(2) | 112.3(2) |
| C(3)-C(4)-S(1) | 111.3(1) |
| O(1)-C(5)-O(2) | 122.5(2) |
| O(1)-C(5)-C(1) | 122.0(2) |
| O(2)-C(5)-C(1) | 115.4(2) |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and crystallographic analysis of thiophene-based carboxylic acids, which would be analogous to the procedures for this compound derivatives.
Synthesis of Thiophene-2-carboxylic Acid:
A common route for the synthesis of thiophene-2-carboxylic acid is the oxidation of 2-acetylthiophene. A typical procedure involves dissolving 2-acetylthiophene in a suitable solvent, such as pyridine, followed by the dropwise addition of an oxidizing agent like iodine in the presence of a base. The reaction mixture is heated and then quenched, followed by acidification to precipitate the carboxylic acid. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis:
A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The process from chemical synthesis to the final crystallographic analysis can be visualized as a logical workflow.
Caption: Workflow from Synthesis to Crystal Structure Determination.
References
A Comparative Guide to the Electrochemical Properties of Thieno[3,4-c]pyrrole-4,6-dione (TPD)-Containing Polymers and Alternative Conductive Polymers
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical properties of polymers incorporating the Thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety against widely used alternative conductive polymers such as PEDOT:PSS and Polyaniline (PANI).
Introduction:
Initial research into polymers containing Thieno[2,3-c]furan-4,6-dione revealed a significant scarcity of available data. In contrast, its isomer, Thieno[3,4-c]pyrrole-4,6-dione (TPD), is a well-researched building block in the design of novel conductive polymers for a range of applications including organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices.[1][2][3] This guide, therefore, focuses on the electrochemical properties of TPD-containing polymers and provides a comparative analysis against established conductive polymers, namely Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and Polyaniline (PANI).
The TPD unit is an electron-deficient moiety that, when incorporated into a polymer backbone, can lead to materials with deep frontier energy levels and wide bandgaps.[1] These characteristics are advantageous for achieving high open-circuit voltages in organic solar cells.[1] Furthermore, TPD-based polymers often exhibit good charge transport properties, making them suitable for transistor applications.[2]
In contrast, PEDOT:PSS and PANI are commercially available and extensively studied conductive polymers.[4][5][6] PEDOT:PSS is renowned for its high conductivity, transparency, and stability, making it a benchmark material for transparent electrodes and in organic electrochemical transistors (OECTs).[4][5][7] PANI is another versatile conductive polymer with multiple redox states, leading to distinct color changes, which is a desirable property for electrochromic applications.[8]
This guide presents a quantitative comparison of the key electrochemical parameters of these polymer systems, details the experimental protocols for their characterization, and provides a visual workflow to aid in material selection for specific applications.
Quantitative Comparison of Electrochemical Properties
The following table summarizes the key electrochemical properties of selected TPD-containing polymers (P1, P2, and P3 from a study by El-Shal et al.) and the alternative conductive polymers PEDOT:PSS and PANI.
| Polymer System | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electrochemical Bandgap (eV) | Key Features | Primary Applications |
| TPD-Polymer (P1) | -5.64[9][10] | -3.74[9][10] | 1.90 | High electron mobility (2.11 x 10⁻³ cm² V⁻¹ s⁻¹)[9][10][11] | Organic Thin-Film Transistors (OTFTs), Electron Acceptors in Solar Cells[9][10][11] |
| TPD-Polymer (P2) | -5.61[9][10] | -3.72[9][10] | 1.89 | Good solubility | Organic Electronics |
| TPD-Polymer (P3) | -5.64[9][10] | -3.89[9][10] | 1.75 | Red-shifted absorption compared to P1 and P2[10] | Organic Photovoltaics |
| PEDOT:PSS | -5.0 to -5.2 | -3.3 to -3.7 | 1.3 to 1.9 | High conductivity, transparency, and stability[4][5] | Organic Electrochemical Transistors (OECTs), Transparent Electrodes, Biosensors[4][6] |
| Polyaniline (PANI) | -4.4 to -5.1 | -2.8 to -3.0 | 1.4 to 2.8 | Multiple stable and colored redox states[8] | Electrochromic Devices, Supercapacitors, Sensors[8][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels and assess the redox behavior of the polymers.
-
Working Electrode: A thin film of the polymer cast onto a glassy carbon or ITO-coated glass electrode.
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Electrolyte Solution: Typically a 0.1 M solution of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) in an anhydrous, deoxygenated organic solvent like acetonitrile or dichloromethane.
-
Procedure: The potential of the working electrode is swept linearly with time between defined limits. The resulting current is measured and plotted against the applied potential. The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively. The electrochemical bandgap is the difference between the HOMO and LUMO levels. For TPD-polymers, the measurements are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Spectroelectrochemistry
This technique combines UV-Vis-NIR spectroscopy with electrochemistry to study the changes in the optical properties of the polymer film as a function of the applied potential.
-
Setup: A three-electrode electrochemical cell is placed in the light path of a UV-Vis-NIR spectrophotometer. The working electrode is a transparent conductive substrate (e.g., ITO glass) coated with the polymer film.
-
Procedure: A series of potentials are applied to the working electrode, and the corresponding absorption spectra are recorded at each potential step. This allows for the correlation of the electronic transitions with the different redox states of the polymer. For electrochromic polymers like PANI, this method is crucial for quantifying the color changes.
Thin-Film Transistor (TFT) Fabrication and Characterization
To evaluate the charge transport properties, thin-film transistors are fabricated and their electrical characteristics are measured.
-
Device Architecture: A common configuration is the bottom-gate, bottom-contact architecture on a Si/SiO₂ substrate where the source and drain electrodes (e.g., gold) are pre-patterned.
-
Polymer Film Deposition: The polymer solution is deposited onto the substrate using techniques like spin-coating or drop-casting. The film is then typically annealed to improve its morphology and crystallinity.
-
Characterization: The output and transfer characteristics of the TFT are measured using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in a glovebox). The field-effect mobility and on/off ratio are extracted from the transfer characteristics. For the TPD-polymer P1, a mobility of 2.11 x 10⁻³ cm² V⁻¹ s⁻¹ was achieved.[9][10][11]
Experimental Workflow for Polymer Selection
The following diagram illustrates a logical workflow for selecting a suitable conductive polymer for a specific electrochemical application based on its properties.
Caption: A workflow diagram illustrating the process for selecting a conductive polymer for a specific electrochemical application.
This guide provides a foundational comparison of TPD-containing polymers with established alternatives. The choice of polymer will ultimately depend on the specific requirements of the intended application, balancing factors such as electrochemical performance, processability, and cost.
References
- 1. Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PEDOT:PSS versus Polyaniline: A Comparative Study of Conducting Polymers for Organic Electrochemical Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PEDOT:PSS versus Polyaniline: A Comparative Study of Conducting Polymers for Organic Electrochemical Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Rise of Thieno-Fused Diones: A Performance Benchmark in Organic Solar Cells
The quest for highly efficient and stable organic solar cells (OSCs) has led to the exploration of a diverse range of molecular architectures. Among these, electron-deficient building blocks play a crucial role in determining the photovoltaic performance of the active layer. Thieno[2,3-c]furan-4,6-dione and its isomer, Thieno[3,4-c]pyrrole-4,6-dione (TPD), have emerged as promising moieties for constructing high-performance donor and acceptor materials. This guide provides a comparative analysis of TPD-based materials against other leading non-fullerene acceptors (NFAs), supported by experimental data and detailed protocols.
While direct and extensive performance data for this compound in OSCs is limited in publicly available research, the closely related and extensively studied TPD core has been integrated into numerous successful organic photovoltaic materials. This comparison will, therefore, focus on the performance of these TPD-based derivatives as a representative of the thieno-fused dione class.
Performance Comparison of Non-Fullerene Acceptors
The efficiency of organic solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of various TPD-based materials and compare them with other state-of-the-art non-fullerene acceptors.
Table 1: Performance of TPD-Based Materials in Organic Solar Cells
| Donor Polymer | TPD-Based Acceptor/Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PM6 | PTTB-F (TPD-based donor) | 18.06 | - | - | - | [1] |
| PBDT-TS1 | P2TPDBT[2F]T (TPD-based acceptor) | ~5.0 | ~1.0 | ~11.0 | - | [2] |
| - | BT-TPD (TPD-based small molecule) | 4.62 | - | - | - | [3] |
| - | TBDT-TTPD (TPD-based small molecule) | - | - | - | - | [3] |
Table 2: Performance Comparison with Leading Non-Fullerene Acceptors
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PM6 | Y6 | 17.4 | - | - | - | [4] |
| PM6:BTP-eC9 | ThPy4 | 18.43 | 0.849 | 27.08 | 80.2 | [5] |
| PBDB-T | SN6IC-4F | 13.2 | - | - | - | [6] |
| PTB7-Th | DTPC-DFIC | 10.21 | - | - | - | [6] |
| PffBT4T-2OD | BAF-2HDT | - | - | - | - | [7] |
Experimental Protocols
To ensure reproducibility and fair comparison of photovoltaic performance, standardized experimental procedures are crucial. Below are typical methodologies for the fabrication and characterization of organic solar cells.
Device Fabrication
A common device architecture for organic solar cells is the inverted structure, typically ITO/ZnO/Active Layer/MoO₃/Ag.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): A thin layer of zinc oxide (ZnO) nanoparticles (around 30-40 nm) is spin-coated onto the ITO substrate and annealed at a specific temperature (e.g., 150 °C) in air.
-
Active Layer: The donor and acceptor materials are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) with a specific donor:acceptor weight ratio (e.g., 1:1.2). The solution is then spin-coated on top of the ETL in a nitrogen-filled glovebox. The film thickness is typically controlled to be around 100 nm.
-
Hole Transport Layer (HTL): A thin layer of molybdenum oxide (MoO₃) (around 10 nm) is thermally evaporated onto the active layer under high vacuum.
-
Top Electrode: Finally, a top electrode of silver (Ag) (around 100 nm) is thermally evaporated through a shadow mask to define the device area.
Characterization
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the solar cells are measured under simulated AM 1.5G solar illumination at 100 mW/cm² using a solar simulator. The key parameters (PCE, Voc, Jsc, FF) are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the photocurrent response of the device at different wavelengths of light. The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.
-
Morphology Characterization: The morphology of the active layer blend is often investigated using techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the relationship between the nanoscale phase separation and device performance.
Visualizing Workflows and Relationships
Diagrams are essential for understanding complex processes and relationships in materials science.
References
- 1. A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Thieno[3,4-c]pyrrole-4,6-dione-based small molecules for highly efficient solution-processed organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] High-Performance Non-Fullerene Acceptor Derived from Diathiafulvalene Wings for Solution-Processed Organic Photovoltaics | Semantic Scholar [semanticscholar.org]
Comparative Reactivity Analysis: Thieno[2,3-c]furan-4,6-dione vs. Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity between Thieno[2,3-c]furan-4,6-dione and maleic anhydride, two prominent dienophiles in organic synthesis. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific applications.
Introduction to the Dienophiles
Maleic anhydride is a widely utilized and well-documented dienophile in Diels-Alder reactions, valued for its high reactivity and commercial availability. This compound, a heterocyclic analog, has emerged as a potent alternative, often exhibiting unique reactivity and leading to novel molecular scaffolds. Both compounds share a cyclic anhydride structure, rendering them electron-deficient and thus highly reactive towards electron-rich dienes. However, the presence of the fused thiophene ring in this compound introduces distinct electronic and steric properties that differentiate its reactivity from that of maleic anhydride.
Comparative Reactivity Data
The reactivity of dienophiles in Diels-Alder reactions is primarily governed by the energy of their Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy corresponds to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a faster reaction rate.
| Parameter | This compound | Maleic Anhydride | Reference |
| LUMO Energy | Lower | Higher | |
| Reaction Rate | Generally Faster | Generally Slower | |
| Stereoselectivity | High (often exclusively exo) | Typically endo selective | |
| Stability of Adduct | Prone to retro-Diels-Alder | Generally Stable |
The lower LUMO energy of this compound, attributed to the electron-withdrawing nature of the fused thiophene ring, generally results in faster reaction rates compared to maleic anhydride under similar conditions. A notable distinction lies in their stereoselectivity. While Diels-Alder reactions with maleic anhydride typically yield the endo adduct as the major product under kinetic control, reactions with this compound often favor the formation of the exo adduct. This reversal of stereoselectivity is a key synthetic advantage, providing access to diastereomers that are not readily obtained with traditional dienophiles. However, the resulting cycloadducts from this compound are often susceptible to retro-Diels-Alder reactions, a factor that must be considered in subsequent synthetic steps.
Experimental Protocols
The following is a general protocol for a comparative Diels-Alder reaction to evaluate the reactivity of this compound and maleic anhydride with a model diene, such as cyclopentadiene.
Materials:
-
This compound
-
Maleic anhydride
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (anhydrous)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Ice bath
-
Thin Layer Chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: Two separate round-bottom flasks are charged with equimolar amounts of this compound and maleic anhydride, respectively.
-
Dissolution: Anhydrous dichloromethane is added to each flask to dissolve the dienophile.
-
Cooling: The solutions are cooled to 0 °C in an ice bath.
-
Diene Addition: A slight excess (1.1 equivalents) of freshly cracked cyclopentadiene is added dropwise to each flask with vigorous stirring.
-
Reaction Monitoring: The progress of each reaction is monitored by TLC at regular intervals (e.g., every 15 minutes).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Analysis: The crude products are analyzed by ¹H NMR to determine the conversion and the diastereomeric ratio (endo vs. exo).
Visualizing Reaction Pathways and Workflows
Caption: General mechanism of a Diels-Alder cycloaddition reaction.
Caption: Workflow for comparing dienophile reactivity.
Conclusion
This compound serves as a highly reactive dienophile, often surpassing the reaction rates of maleic anhydride. Its distinct propensity for exo selectivity offers a valuable tool for accessing alternative stereochemical outcomes in Diels-Alder reactions. However, the potential for retro-cycloaddition of its adducts necessitates careful consideration during synthetic planning. The choice between these two dienophiles will ultimately depend on the desired reaction rate, target stereochemistry, and the stability requirements of the final product.
A Comparative Guide to DFT Calculations of Thieno[2,3-c]furan-4,6-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic and structural properties of Thieno[2,3-c]furan-4,6-dione and its derivatives, based on Density Functional Theory (DFT) calculations. Due to a scarcity of comprehensive comparative studies in publicly available literature, this document focuses on outlining the computational methodologies and presenting available data for the parent compound and known analogs.
Introduction to DFT Calculations in Heterocyclic Chemistry
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the field of medicinal chemistry and materials science, DFT calculations are instrumental in predicting a wide range of molecular properties, including:
-
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO gap, ionization potential, and electron affinity. These are crucial for understanding chemical reactivity and designing materials with specific electronic characteristics.
-
Structural Properties: Optimized molecular geometries, bond lengths, bond angles, and dihedral angles. These provide insights into the three-dimensional structure of molecules.
-
Spectroscopic Properties: Simulating infrared (IR), Raman, and UV-Visible spectra to aid in the characterization of synthesized compounds.
This guide aims to provide a framework for understanding and comparing the properties of this compound and its analogs using data derived from DFT calculations.
Data Presentation: A Comparative Analysis
Table 1: Calculated Electronic Properties of this compound and its Analogs
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1 | H | Data not available | Data not available | Data not available | Data not available |
| 2 | 2-methyl | Data not available | Data not available | Data not available | Data not available |
| 3 | 3-bromo | Data not available | Data not available | Data not available | Data not available |
A comprehensive search of scientific databases did not yield specific published DFT calculations for the HOMO, LUMO, and HOMO-LUMO gap energies for this compound and its simple methyl or bromo analogs presented in this table. The table structure is provided as a template for future research findings.
Experimental and Computational Protocols
The following section details a typical experimental protocol for performing DFT calculations on heterocyclic compounds like this compound and its analogs. This protocol is based on methodologies reported for structurally related compounds.
General DFT Calculation Workflow:
-
Molecular Structure Input: The initial 3D structure of the molecule is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results and should be validated against experimental data where possible.
-
Frequency Calculations: After optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties and simulated vibrational spectra (IR and Raman).
-
Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken population analysis.
-
Analysis of Results: The calculated data is analyzed to understand the electronic structure, reactivity, and other properties of the molecule. For comparative studies, this process is repeated for each analog, ensuring the same level of theory is used for consistency.
Visualization of the DFT Calculation Workflow
The following diagram illustrates the logical workflow for a comparative DFT study of this compound and its analogs.
Conclusion
While a comprehensive comparative dataset for the DFT calculations of this compound and its analogs is not currently available in published literature, this guide provides a foundational understanding of the methodologies involved and a framework for future comparative studies. The provided tables and workflow diagrams serve as a template for organizing and interpreting new computational data as it becomes available. For researchers in drug development and materials science, conducting such DFT studies would be invaluable for elucidating the structure-property relationships within this class of promising heterocyclic compounds.
Safety Operating Guide
Proper Disposal of Thieno[2,3-c]furan-4,6-dione: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of Thieno[2,3-c]furan-4,6-dione, a chemical compound utilized in various research and development applications. Due to its potential hazards, including skin and eye irritation and the capacity to form explosive peroxides, proper handling and disposal are critical to ensure a safe laboratory environment and compliance with regulatory standards.
This guide provides essential information on the operational and disposal procedures for this compound, compiled to assist researchers, scientists, and drug development professionals in managing this chemical waste safely and effectively.
Key Safety and Handling Information
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Summary:
| Hazard | Description |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[1] |
| Peroxide Formation | As a furan derivative, it may form explosive peroxides upon exposure to air and light.[2][3][4][5] |
| Incompatibilities | Avoid contact with strong acids and oxidizing agents. |
| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves its classification and segregation as hazardous waste. Given its nature as a potential peroxide-former and an organic anhydride, a multi-step approach is recommended.
1. Waste Identification and Segregation:
-
Labeling: Immediately upon receipt and opening, label the container with the date. This is crucial for tracking the age of the chemical and its potential for peroxide formation.[2][3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. It should be collected in a designated, properly labeled, and sealed hazardous waste container.
2. Peroxide Management:
Due to the risk of peroxide formation, the following precautions must be taken:
-
Testing: Regularly test for the presence of peroxides, especially for containers that have been open for an extended period. Peroxide test strips are commercially available for this purpose.[3]
-
Disposal Timeline: Unopened containers should be disposed of after the manufacturer's expiration date. Opened containers should ideally be disposed of within a shorter timeframe (e.g., 12 months), in line with general guidelines for peroxide-forming chemicals.[5]
-
High Peroxide Levels: If peroxide levels are found to be high (consult your EHS for specific limits), do not attempt to handle or dispose of the container yourself. Contact your institution's EHS for immediate assistance.[4]
3. Chemical Treatment (for experienced personnel under EHS guidance only):
As an organic anhydride, this compound may be reactive with water. In-laboratory treatment to hydrolyze the anhydride to its corresponding dicarboxylic acid could be a potential step to reduce its reactivity before final disposal. However, this should only be performed by trained personnel following a validated and risk-assessed protocol, and in strict accordance with institutional and local regulations. A general procedure for hydrolyzing organic anhydrides involves slow addition to a basic solution (like sodium hydroxide) with cooling and stirring, followed by neutralization.[6][7] It is critical to consult with your EHS department before attempting any chemical treatment.
4. Final Disposal:
-
Packaging: Ensure the waste container is securely sealed, properly labeled with its contents, and stored in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
- 1. Page loading... [guidechem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epfl.ch [epfl.ch]
Essential Safety and Operational Guide for Handling Thieno[2,3-c]furan-4,6-dione
This guide provides critical safety protocols, operational procedures, and disposal plans for Thieno[2,3-c]furan-4,6-dione (CAS No. 6007-83-6). Given the limited specific toxicological data for this compound, a conservative approach based on its chemical structure as a heterocyclic acid anhydride and available safety information is essential. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment
This compound is classified as an irritant. Precautionary statements indicate that it can cause skin and eye irritation.[1] As an anhydride, it is expected to be moisture-sensitive and may react with water to form the corresponding dicarboxylic acid, a reaction that can be exothermic. Handling procedures for similar compounds, such as acetic anhydride, emphasize the importance of preventing contact with skin and eyes and avoiding the inhalation of dust or vapors.[2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes of solutions or solid particulates that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which may lead to irritation.[1][4] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter. | Necessary when handling the solid outside of a certified chemical fume hood or when aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety.
Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Moisture Control: As an anhydride, the compound is likely moisture-sensitive.[2] Ensure the work area is dry and consider using a glove box or desiccator for storage and handling of the solid.[3] Store the compound at 4°C in a sealed container, away from moisture.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand) and a neutralizing agent (e.g., sodium bicarbonate) nearby.
Handling and Experimental Workflow
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in Table 1.
-
Weighing: If weighing the solid, do so in the fume hood. Use anti-static measures if necessary.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Reactions: If the compound is used in a reaction, be mindful of potential exotherms, especially when reacting with nucleophiles like water or alcohols.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill within the fume hood, contain the spill with an inert absorbent material. Carefully sweep up the solid or absorb the solution. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Improper disposal of this compound and its waste can pose environmental and safety risks. The following procedure is based on best practices for disposing of acid anhydrides.[1]
-
Quenching (Hydrolysis): In a fume hood, prepare a large beaker containing at least a 10-fold excess of ice-cold water or an ice/water mixture. With constant stirring, slowly and carefully add the this compound waste to the cold water. This will hydrolyze the anhydride to the less reactive dicarboxylic acid. Be aware that this reaction may be exothermic.
-
Neutralization: Once the hydrolysis is complete and the solution has cooled, slowly add a weak base, such as sodium bicarbonate, to neutralize the acidic solution.[2] Continue adding the base until the pH is between 6 and 8. Effervescence (gas evolution) will occur during neutralization.
-
Final Disposal: Once neutralized and gas evolution has ceased, the resulting aqueous solution can typically be disposed of down the drain with a large amount of running water, in accordance with local and institutional regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.[1]
-
Contaminated Materials: Any contaminated labware, gloves, and absorbent materials should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and the logic behind the selection of personal protective equipment.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and required PPE.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
